Product packaging for 3-(1H-Tetrazol-5-yl)benzylamine(Cat. No.:CAS No. 765877-97-2)

3-(1H-Tetrazol-5-yl)benzylamine

Cat. No.: B3153807
CAS No.: 765877-97-2
M. Wt: 175.19 g/mol
InChI Key: CRCMTYUJTYRWAX-UHFFFAOYSA-N
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Description

3-(1H-Tetrazol-5-yl)benzylamine is a chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a benzylamine scaffold substituted with a 1H-tetrazole ring, a heterocycle often used as a bioisostere for carboxylic acids. This substitution can enhance metabolic stability, improve bioavailability, and modify the overall physicochemical properties of lead compounds. The tetrazole ring contributes significant polarity and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. Researchers can acquire this compound as its hydrochloride salt (CAS# 177736-22-0) . A recent area of application for compounds containing the tetrazole-benzylamine motif is in antiviral research. Specifically, novel 3-[(tetrazol-5-yl)methine-N-benzylamine)]-1H-indole derivatives have been synthesized and demonstrated potent in vitro activity against HIV-1, with some candidates showing superior efficacy to the reference drug azidothymidine (AZT) . These compounds exhibited a proposed dual mechanism of action, inhibiting viral entry by interacting with the gp120 envelope protein and also showing activity during the reverse transcriptase phase of the viral lifecycle . This makes this compound a valuable precursor for synthesizing novel pharmacologically active molecules and investigating new therapeutic mechanisms. The product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N5 B3153807 3-(1H-Tetrazol-5-yl)benzylamine CAS No. 765877-97-2

Properties

IUPAC Name

[3-(2H-tetrazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCMTYUJTYRWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765877-97-2
Record name 1-[3-(1H-Tetrazol-5-yl)phenyl]methanamine hydrochloride
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Foundational & Exploratory

3-(1H-Tetrazol-5-yl)benzylamine chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 3-(1H-Tetrazol-5-yl)benzylamine

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structure, physicochemical properties, synthesis, and potential applications. The guide includes a summary of its biological activities, experimental methodologies, and visual representations of its synthetic pathways and functional roles.

Core Chemical Properties

This compound is an organic compound featuring a benzylamine core substituted with a 1H-tetrazole ring at the meta position.[1] The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a well-known bioisostere for carboxylic acids, often enhancing metabolic stability and binding affinity in drug candidates.[2][3]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. These data are crucial for its application in synthesis and as a building block in drug discovery.

PropertyValueReference
CAS Number 765877-97-2[1][2]
IUPAC Name [3-(2H-tetrazol-5-yl)phenyl]methanamine[1]
Molecular Formula C₈H₉N₅[1][2][3]
Molecular Weight 175.19 g/mol [1][2][3][4]
Appearance White to yellow solid[2]
Purity ≥95.0% - ≥97%[2][4]
InChI InChI=1S/C8H9N5/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)[1]
InChI Key CRCMTYUJTYRWAX-UHFFFAOYSA-N[1][4]
Canonical SMILES C1=CC(=CC(=C1)C2=NNN=N2)CN[1]

Note: Data on melting point, boiling point, and density are not consistently available in the reviewed literature.

Synthesis and Chemical Reactions

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The presence of both a primary amine and a tetrazole ring allows for a variety of subsequent chemical modifications.

Key Synthetic Approaches
  • [2+3] Cycloaddition: The most common method for forming the tetrazole ring is the [2+3] cycloaddition reaction between a nitrile and an azide. For this compound, this typically involves the reaction of 3-cyanobenzylamine with an azide source, such as sodium azide.[3]

  • Cyclization Reactions: Alternative pathways may involve the cyclization of pre-functionalized precursors like hydrazones or nitriles to form the tetrazole ring system.[1]

Typical Chemical Reactions

The functional groups of this compound allow for diverse chemical transformations:

  • Nucleophilic Substitution: The primary amine group can readily undergo nucleophilic substitution reactions, for instance, with alkyl halides to produce N-alkylated derivatives.[1]

  • Condensation Reactions: It can react with carbonyl compounds (aldehydes and ketones) to form imines via condensation reactions.[1]

  • Cycloaddition on Tetrazole Ring: The tetrazole moiety itself can participate in cycloaddition reactions, enabling the synthesis of more complex heterocyclic structures.[1]

G General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_modification Further Modifications 3-Cyanobenzylamine 3-Cyanobenzylamine Cycloaddition Cycloaddition 3-Cyanobenzylamine->Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Cycloaddition This compound This compound Cycloaddition->this compound N-Alkylation N-Alkylation This compound->N-Alkylation Alkyl Halide Imine Formation Imine Formation This compound->Imine Formation Carbonyl Compound G Potential Applications and Biological Activities cluster_bio Biological Activities cluster_app Applications CoreCompound This compound Antimicrobial Antimicrobial CoreCompound->Antimicrobial Anticancer Anticancer CoreCompound->Anticancer EnzymeInhibition Enzyme Inhibition CoreCompound->EnzymeInhibition MaterialsScience Materials Science CoreCompound->MaterialsScience Agrochemicals Agrochemicals CoreCompound->Agrochemicals Pharmaceuticals Pharmaceuticals Antimicrobial->Pharmaceuticals Anticancer->Pharmaceuticals EnzymeInhibition->Pharmaceuticals

References

An In-depth Technical Guide to 3-(1H-Tetrazol-5-yl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-(1H-Tetrazol-5-yl)benzylamine. This compound is a notable organic intermediate, recognized for its utility in medicinal chemistry and drug discovery as a versatile scaffold for developing novel therapeutic agents.

Molecular Identity and Structure

This compound is an organic compound featuring a benzylamine core substituted at the meta-position with a 1H-tetrazole ring. The tetrazole moiety, a bioisosteric equivalent for a carboxylic acid group, enhances the metabolic stability and binding affinity of derivative compounds, making it a valuable component in pharmaceutical design.[1][2]

The fundamental structural and identifying information for this compound is summarized below.

IdentifierValue
CAS Number 76577-97-2[1]
Molecular Formula C₈H₉N₅[1]
Molecular Weight 175.19 g/mol [1]
IUPAC Name [3-(2H-tetrazol-5-yl)phenyl]methanamine[1]
Canonical SMILES C1=CC(=CC(=C1)C2=NNN=N2)CN[1]
InChI InChI=1S/C8H9N5/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)[1]
InChIKey CRCMTYUJTYRWAX-UHFFFAOYSA-N[1]

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound are not extensively published in peer-reviewed literature, information from commercial suppliers characterizes it as a solid, appearing as a white to yellow substance.[3] It is typically stored at room temperature in a dry environment.[3] Purity levels for commercially available batches are generally reported as ≥95-97%.[3][4]

Synthesis and Characterization

The primary synthesis of this compound is achieved through the [3+2] cycloaddition reaction. This well-established method for forming tetrazole rings involves the reaction of a nitrile with an azide.

General Synthesis Protocol

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product Isolation SM1 3-Cyanobenzylamine Reaction [3+2] Cycloaddition SM1->Reaction SM2 Sodium Azide (NaN3) SM2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Purification (e.g., Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Figure 1. Conceptual workflow for the synthesis of this compound.

Characterization

Commercial suppliers confirm the structure of this compound via standard analytical techniques.[3] Product specifications typically state that the compound's structure conforms to Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, although specific spectral data is not publicly disseminated.[3]

Biological Activity and Applications

This compound is primarily recognized as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] The tetrazole ring is a critical pharmacophore that imparts desirable properties to drug candidates, including enhanced metabolic stability and the ability to act as a proton donor, mimicking a carboxylic acid.[1]

Derivatives of this and similar structures are investigated for a wide range of therapeutic targets. General areas of interest include:

  • Antimicrobial Agents: Tetrazole derivatives have been studied for their potential as new antibiotics.[1]

  • Anticancer Therapeutics: Compounds containing tetrazole moieties have shown potential in inhibiting tumor growth.[1]

  • Enzyme Inhibition: The scaffold is used to develop inhibitors for various enzymes implicated in metabolic diseases like diabetes and hypertension.[1]

  • Cardiovascular and CNS Drugs: Its structural features are valuable in designing molecules for cardiovascular and central nervous system applications.[3]

While the specific biological targets and signaling pathways for this compound itself are not detailed in available literature, its role as a precursor suggests a logical relationship in a typical drug discovery pipeline.

G Start This compound (Core Scaffold) Step1 Chemical Modification (e.g., N-alkylation) Start->Step1 Precursor Step2 Synthesis of Derivative Library Step1->Step2 Step3 Biological Screening (In Vitro Assays) Step2->Step3 Step4 Lead Compound Identification Step3->Step4

Figure 2. Role of the title compound in a drug discovery workflow.

Conclusion

This compound serves as a foundational molecule for the development of advanced pharmaceutical compounds. Its molecular architecture, combining the versatile benzylamine group with the metabolically robust tetrazole ring, provides a rich platform for synthetic modification. While detailed public data on its specific biological activity and experimental protocols are limited, its importance as an intermediate in medicinal chemistry is well-established, paving the way for the discovery of new drugs across multiple therapeutic areas.

References

A Technical Guide to the Physical and Chemical Characteristics of Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core physicochemical characteristics of tetrazole compounds. Tetrazoles are a unique class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1][2] Their remarkable properties, particularly their ability to serve as a bioisostere for the carboxylic acid group, have cemented their importance in medicinal chemistry and drug development.[3][4][5][6] This document details their structure, physicochemical properties, reactivity, and the experimental methodologies used for their synthesis and characterization, offering a comprehensive resource for professionals in the field.

Core Physical Characteristics

The physical properties of tetrazoles are fundamental to their application in drug design, influencing factors such as solubility, membrane permeability, and receptor binding.

1.1. Molecular Structure and Tautomerism

The parent tetrazole ring can exist in three isomeric forms: 1H-tetrazole, 2H-tetrazole, and the non-aromatic 5H-tetrazole.[1][2] The 1H and 2H tautomers are the most significant and can interconvert.[1] Their relative stability is phase-dependent: in the solid phase, the 1H-tautomer is generally predominant, while the 2H-tautomer is often more stable in the gas phase.[1][7] In solution, the 1H tautomer is typically the major form.[7] Both the 1H and 2H isomers are considered aromatic, possessing 6 π-electrons that are delocalized across the ring, which contributes to their stability.[1]

Caption: Tautomeric equilibrium between 1H- and 2H-tetrazole.

1.2. Physicochemical Data

The utility of tetrazoles in drug design stems from their unique combination of acidity, lipophilicity, and stability, which often presents an advantageous profile compared to the carboxylic acids they frequently replace.

Table 1: Core Physicochemical Properties of Parent 1H-Tetrazole

Property Value Reference(s)
Formula CH₂N₄ [1]
Molar Mass 70.05 g/mol [1]
Appearance White to light-yellow crystalline powder [1][2][8]
Melting Point 157-158 °C [1][8]
Acidity (pKa) ~4.9 [1][9][10]
Density 1.477 g/mL [1]

| Water Solubility | Soluble |[8][11] |

1.3. Acidity (pKa)

The proton on the ring nitrogen (N-H) of 1H-tetrazoles is acidic, with pKa values that are remarkably similar to those of carboxylic acids.[10][12] The pKa of the parent 1H-tetrazole is approximately 4.9.[1][9] This acidity is a critical feature for its role as a carboxylic acid bioisostere, as the tetrazole ring can exist in its deprotonated, anionic form under physiological pH, mimicking a carboxylate anion. The acidity can be tuned by the electronic properties of the substituent at the C5 position.[13] Electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it.

Table 2: Comparative pKa Values of 5-Substituted Tetrazoles and Corresponding Carboxylic Acids

5-Substituent (R) Tetrazole (R-CN₄H) pKa Carboxylic Acid (R-COOH) pKa
-H 4.90[1] 3.75 (Formic Acid)
-CH₃ 5.55 4.76 (Acetic Acid)
-NH₂ 5.95[14] 2.20 (Glycine)
-CF₃ 3.35 0.23 (Trifluoroacetic Acid)
-C₆H₅ 4.45 4.20 (Benzoic Acid)

Note: pKa values are approximate and can vary with experimental conditions. Data compiled from multiple sources for illustrative purposes.

1.4. Lipophilicity and Solubility

A key advantage of substituting a carboxylic acid with a tetrazole is the general increase in lipophilicity. Anionic tetrazoles are estimated to be almost ten times more lipophilic than the corresponding carboxylates.[15][16] This enhanced lipophilicity can improve a drug candidate's ability to cross cell membranes, potentially leading to better bioavailability.[5] However, the relationship is not always straightforward, as the tetrazole's strong hydrogen bonding capacity can lead to high desolvation energies, which may counteract gains in permeability.[12][16]

Tetrazoles are soluble in polar organic solvents like DMSO and methanol, as well as water.[8][17] The solubility of specific derivatives, such as 1-H-tetrazole-1-acetic acid, has been measured in a range of solvents including ethanol, water, methanol, and acetone.[18]

Table 3: Solubility of 1-H-Tetrazole-1-Acetic Acid in Various Solvents at 298 K (approx.)

Solvent Mole Fraction Solubility (x10³)
Water 370
Methanol 250
Ethanol 120
Acetone 45
Ethyl Acetate 10

Data derived and approximated from graphical representations in reference[18].

1.5. Thermal Stability

Tetrazole compounds are generally thermally stable but will decompose at elevated temperatures. The decomposition process often involves the elimination of nitrogen gas (N₂), a characteristic that has led to their use in energetic materials and as gas-generating agents in applications like automobile airbags.[1][19] The mechanism of thermal decomposition can be complex, involving tautomerization and the formation of key intermediates.[20] For the parent tetrazole, the effective activation energy of thermolysis has been calculated to be 36.2 kcal/mol.[20]

1.6. Spectroscopic Properties

Standard spectroscopic techniques are used to characterize tetrazole compounds:

  • NMR Spectroscopy: In ¹H NMR, the acidic N-H proton typically appears as a broad signal at a high chemical shift. The C5-H proton of the parent ring also has a characteristic shift. ¹³C and ¹⁵N NMR are invaluable for confirming the ring structure and substitution patterns.

  • Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching (for 1H-tetrazoles), C=N, and N=N stretching modes within the heterocyclic ring.

  • Mass Spectrometry: Tetrazoles show characteristic fragmentation patterns, often involving the loss of N₂.[21]

1.7. Hydrogen Bonding

Tetrazoles are versatile in forming hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the sp² hybridized nitrogen atoms in the ring serve as hydrogen bond acceptors.[10][22] This dual capability is crucial for their biological activity, enabling strong interactions with protein targets.[23] The geometry of these hydrogen bonds is very similar to those formed by carboxylic acids and carboxylates, further supporting the bioisosteric relationship.[24]

Core Chemical Characteristics

The chemical reactivity of the tetrazole ring allows for its incorporation into diverse molecular scaffolds and its participation in various chemical transformations.

2.1. Reactivity and Key Reactions

  • Acidity and Basicity: As NH-acids, tetrazoles react with bases to form tetrazolate salts.[25] The ring nitrogens also exhibit weak basicity, allowing for coordination with metal ions.[9]

  • Alkylation and Functionalization: The ring nitrogens can be alkylated, but regioselectivity can be a challenge, often yielding a mixture of N1 and N2 substituted products.

  • [3+2] Cycloaddition Synthesis: The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition (Huisgen cycloaddition) reaction between an organic nitrile (R-C≡N) and an azide (e.g., sodium azide, NaN₃).[21] This method is robust, high-yielding, and central to the synthesis of tetrazole-containing pharmaceuticals.

  • Coordination Chemistry: The nitrogen atoms of the tetrazole ring are excellent ligands for a wide range of metal ions.[26][27] The deprotonated tetrazolate anion can coordinate to metals in various modes, bridging multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs) with interesting physical properties.[25][27]

  • Photoinduced Cycloaddition: Certain diaryltetrazoles can be photoactivated to generate reactive nitrile imine dipoles. These intermediates can then undergo rapid 1,3-dipolar cycloaddition reactions with alkenes, a process that has been developed for bioorthogonal chemistry applications.[28]

2.2. Bioisosterism: The Carboxylic Acid Mimic

The most significant role of the tetrazole ring in medicinal chemistry is as a bioisostere of the carboxylic acid group.[3][4][5][21] This substitution is a widely used strategy in drug design to enhance a molecule's pharmacological profile.

  • Rationale for Bioisosterism: The 1H-tetrazole group mimics a carboxylic acid due to its similar pKa, planar geometry, and comparable hydrogen bonding patterns.[10][24]

  • Key Advantages:

    • Metabolic Stability: The tetrazole ring is resistant to many metabolic pathways that would degrade a carboxylic acid.[5]

    • Increased Lipophilicity: As mentioned, tetrazoles are typically more lipophilic, which can improve absorption and distribution.[16]

    • Enhanced Receptor Binding: The delocalized negative charge of the tetrazolate anion over a larger surface area can lead to more favorable interactions with biological targets.[15] The stronger hydrogen bonding capacity may also improve binding affinity.[16]

A prominent example is the angiotensin II receptor antagonist Losartan, where the replacement of a carboxylic acid with a tetrazole group led to a 10-fold increase in potency and significantly improved oral bioavailability.[12][16]

Caption: Bioisosteric relationship between carboxylic acid and tetrazole.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and characterization of tetrazole compounds, intended as a practical guide for laboratory work.

3.1. Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol describes a common method for synthesizing a 5-substituted tetrazole from a nitrile precursor using a zinc salt catalyst, which is considered an environmentally friendly process.

Caption: Experimental workflow for tetrazole synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc chloride (0.5 eq).

  • Solvent Addition: Add a solvent mixture, typically water and isopropanol (e.g., 2:1 ratio), to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-120°C) with vigorous stirring. The reaction is typically run for 12 to 24 hours.

  • Monitoring: Monitor the consumption of the starting nitrile using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Workup - Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add aqueous hydrochloric acid (e.g., 3M HCl) to adjust the pH to approximately 2. This step protonates the tetrazolate anion, causing the product to precipitate.

  • Isolation: Collect the resulting white solid by vacuum filtration.

  • Purification: Wash the solid product on the filter with cold deionized water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to yield 5-phenyl-1H-tetrazole.

3.2. Protocol: Characterization by NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized tetrazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred for 1H-tetrazoles as it allows for the observation of the exchangeable N-H proton.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals: For 5-phenyl-1H-tetrazole in DMSO-d₆, look for signals corresponding to the aromatic protons of the phenyl group (typically in the 7.5-8.0 ppm range). The acidic N-H proton will appear as a very broad singlet at a downfield chemical shift (often >15 ppm), which will disappear upon addition of a drop of D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Look for the signal corresponding to the C5 carbon of the tetrazole ring (typically in the 150-160 ppm range) in addition to the signals for the phenyl group carbons.

  • Data Analysis: Integrate the proton signals to confirm the relative number of protons. Analyze chemical shifts and coupling patterns to confirm the structure of the final product and assess its purity.

Application in Signaling Pathways: A Conceptual View

In drug development, tetrazole-containing molecules are designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. The tetrazole moiety often plays a direct role in binding to the active site, mimicking the interactions of a native carboxylic acid group.

Signaling_Pathway_Interaction Conceptual Receptor Binding cluster_receptor Receptor Binding Pocket cluster_ligand Arg Arginine (+) (Cationic Site) Asn Asparagine (H-bond Donor/Acceptor) Phe Phenylalanine (Hydrophobic Pocket) Tetrazole Tetrazolate Anion (-) Tetrazole->Arg Ionic Bond Tetrazole->Asn Hydrogen Bond Backbone Ligand Backbone Backbone->Tetrazole Hydrophobic Hydrophobic Group Backbone->Hydrophobic Hydrophobic->Phe Hydrophobic Interaction

Caption: Conceptual binding of a tetrazole ligand in a receptor site.

The diagram above illustrates a conceptual model where a tetrazole-containing drug binds to a receptor. The anionic tetrazolate group forms a strong ionic bond with a positively charged residue (like arginine) and hydrogen bonds with a polar residue (like asparagine). This mimics the binding of a carboxylate group, while other parts of the drug engage in complementary interactions, such as hydrophobic interactions, to achieve high affinity and selectivity. This strategic replacement is a cornerstone of modern rational drug design.

References

An In-Depth Technical Guide to 3-(1H-Tetrazol-5-yl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1H-Tetrazol-5-yl)benzylamine, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical identity, synthesis methodologies, and known biological activities, presenting available data in a structured format for ease of reference and comparison.

Chemical Identity and Nomenclature

IUPAC Name: [3-(1H-Tetrazol-5-yl)phenyl]methanamine[1]

Structure:

Caption: Chemical structure of this compound.

Synonyms:

  • 3-(1H-Tetrazol-5-yl)benzenemethanamine

  • (3-(1H-Tetrazol-5-yl)phenyl)methanamine

  • [3-(2H-Tetrazol-5-yl)benzyl]amine hydrochloride[2]

  • 3-(2H-Tetrazol-5-yl)benzenemethanamine[2]

  • 1-[3-(2H-Tetrazol-5-yl)phenyl]methanamine hydrochloride[2]

Physicochemical Properties:

PropertyValueReference
CAS Number 765777-97-2[3]
Molecular Formula C₈H₉N₅[4]
Molecular Weight 175.19 g/mol [4]

Synthesis Methodologies

Logical Workflow for Synthesis:

G cluster_0 Synthesis Pathway A m-Tolunitrile B 5-(m-tolyl)-1H-tetrazole A->B [3+2] Cycloaddition (NaN3) C 5-(3-(bromomethyl)phenyl)-1H-tetrazole B->C Benzylic Bromination (NBS, radical initiator) D This compound C->D Amination (e.g., Gabriel Synthesis)

Caption: A plausible synthetic route to this compound.

Experimental Protocols (General Procedures for Analogous Tetrazole Synthesis):

While a specific protocol for the target compound is not published, the following represents a general procedure for the key tetrazole formation step, which can be adapted from the synthesis of analogous compounds.

Protocol: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles

  • Reaction Setup: A mixture of the starting nitrile (1 equivalent), sodium azide (1.1-1.5 equivalents), and a Lewis acid catalyst such as zinc chloride or a milder reagent like ammonium chloride is prepared in a suitable solvent, often N,N-dimethylformamide (DMF) or water.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 150 °C for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to protonate the tetrazole ring. The product is then typically extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 5-substituted-1H-tetrazole.

It is important to note that the subsequent benzylic bromination and amination steps would follow standard organic chemistry procedures.

Biological and Pharmacological Profile

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group in medicinal chemistry, often leading to improved metabolic stability and pharmacokinetic properties.[5] While quantitative biological data for this compound is scarce in the public domain, the broader class of tetrazole derivatives has demonstrated a wide range of biological activities.[1][6]

Potential Biological Activities:

  • Antimicrobial Properties: Tetrazole derivatives have been investigated for their potential as antimicrobial agents. Some studies suggest that these compounds may be candidates for the development of new antibiotics.[1]

  • Anticancer Activity: Research indicates that compounds containing a tetrazole ring may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.[1][6]

  • Enzyme Inhibition: Certain tetrazole derivatives have been shown to act as enzyme inhibitors, which could have implications for treating diseases such as diabetes and hypertension.[1]

Quantitative Data for Related Compounds:

To provide context for the potential bioactivity of this compound, the following table summarizes data for structurally related tetrazole-containing compounds. It is crucial to note that these values are not directly transferable but are indicative of the potential of this class of molecules.

Compound ClassCell Line/OrganismActivity TypeIC₅₀ / MICReference
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsMCF-7 (Breast Cancer)Cytotoxicity15.6 - 23.9 µM[7]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsHCT-116 (Colon Cancer)Cytotoxicity15.6 - 23.9 µM[7]
(E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivativesVarious microbial agentsAntimicrobial16–64 μg/mL[8]

Applications and Future Directions

This compound serves as a valuable building block in the synthesis of more complex molecules for various scientific applications.[5]

  • Pharmaceuticals: Due to the known biological activities of tetrazole derivatives, this compound is a key intermediate for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.[1][4]

  • Materials Science: Tetrazole-containing compounds are being explored for their potential in creating novel materials with unique electronic and optical properties.[1]

Future research on this compound is warranted to fully elucidate its pharmacological profile. Key areas of investigation should include:

  • Quantitative Biological Evaluation: Systematic screening against a panel of cancer cell lines and microbial strains to determine its specific IC₅₀ and MIC values.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which it exerts any observed biological effects.

  • Analogue Synthesis and SAR Studies: Synthesizing and evaluating derivatives to establish structure-activity relationships and optimize for potency and selectivity.

Signaling Pathway Hypothesis (General for Anticancer Tetrazoles):

While no specific signaling pathway has been identified for this compound, a hypothetical pathway for a generic tetrazole-based anticancer agent could involve the inhibition of a key kinase in a cancer-related signaling cascade.

G cluster_0 Hypothetical Anticancer Mechanism GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Signaling Cascade (e.g., MAPK/ERK) Rec->P1 TF Transcription Factors P1->TF Prolif Cell Proliferation & Survival TF->Prolif Tetrazole This compound (Hypothetical Inhibitor) Tetrazole->P1 Inhibition

Caption: Hypothetical signaling pathway inhibited by a tetrazole-based anticancer agent.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully realize the potential of this promising compound.

References

Preliminary Biological Screening of Tetrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, is a privileged scaffold in medicinal chemistry, bestowing upon its derivatives a wide spectrum of pharmacological properties. This technical guide provides a comprehensive overview of the preliminary biological screening of tetrazole derivatives, focusing on their evaluation for anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a compilation of quantitative biological activity data to facilitate comparative analysis. Furthermore, this guide utilizes graphical representations to elucidate experimental workflows and conceptual frameworks relevant to the screening process, aiming to equip researchers and drug development professionals with the foundational knowledge for advancing tetrazole-based therapeutic agents.

Introduction

Tetrazole and its derivatives have garnered significant attention from the scientific community due to their unique physicochemical properties and their ability to act as bioisosteres for carboxylic acids and other functional groups.[1] This has led to their exploration in a vast array of therapeutic areas. The nitrogen-rich, planar structure of the tetrazole ring contributes to its metabolic stability and its capacity to engage in various biological interactions.[2] Consequently, numerous tetrazole-containing compounds have been investigated for a range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4][5][6]

The preliminary biological screening of newly synthesized tetrazole derivatives is a critical step in the drug discovery pipeline. This initial evaluation helps to identify promising lead compounds, elucidate structure-activity relationships (SAR), and guide further optimization efforts. This guide will delve into the core methodologies and data presentation standards for the initial biological assessment of this important class of heterocyclic compounds.

Anticancer Screening

The evaluation of tetrazole derivatives for anticancer activity is a major focus of research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[7]

Data Presentation: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the in vitro anticancer activity of a compound. The following table summarizes the IC50 values of selected tetrazole derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
5b HepG2 (Liver)>1.0-4.0[8]
5f A549 (Lung)>1.0-4.0[8]
5l MDA-MB-231 (Breast)>1.0-4.0[8]
5o DU145 (Prostate)>1.0-4.0[8]
4g HCT-116 (Colon)1.09 ± 0.17[9]
4g A549 (Lung)45.16 ± 0.92[9]
4f HCT116 (Colon)15.59[9]
4f HepG2 (Liver)53.64[9]
4c HePG-2 (Liver)27.61 ± 2.5[10]
4c MCF-7 (Breast)33.24 ± 3.1[10]
4c HCT-116 (Colon)25.18 ± 2.3[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Tetrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Visualization: Anticancer Screening Workflow

anticancer_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis start Synthesized Tetrazole Derivatives dissolve Dissolve in DMSO start->dissolve serial_dilute Prepare Serial Dilutions dissolve->serial_dilute seed_cells Seed Cancer Cells in 96-well Plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Compound Dilutions to Wells incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 antimicrobial_workflow cluster_prep Preparation cluster_plating Plating & Incubation cluster_analysis Data Analysis start Synthesized Tetrazole Derivatives impregnate_disks Impregnate Sterile Disks start->impregnate_disks prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) swab_plate Swab MHA Plate with Inoculum prepare_inoculum->swab_plate place_disks Place Impregnated Disks on Agar swab_plate->place_disks incubate_24h Incubate at 37°C for 24h place_disks->incubate_24h measure_zones Measure Zones of Inhibition (mm) incubate_24h->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results anti_inflammatory_workflow cluster_prep Preparation & Dosing cluster_induction Induction & Measurement cluster_analysis Data Analysis group_animals Group and Fast Rats initial_paw_vol Measure Initial Paw Volume group_animals->initial_paw_vol administer_compounds Administer Test Compounds/Vehicle/Standard initial_paw_vol->administer_compounds inject_carrageenan Inject Carrageenan into Paw administer_compounds->inject_carrageenan measure_paw_vol_intervals Measure Paw Volume at 1, 2, 3, 4h inject_carrageenan->measure_paw_vol_intervals calculate_edema Calculate Mean Increase in Paw Volume measure_paw_vol_intervals->calculate_edema calculate_inhibition Calculate % Inhibition of Edema calculate_edema->calculate_inhibition anticonvulsant_workflow cluster_prep Preparation & Dosing cluster_induction Induction & Observation cluster_analysis Data Analysis group_animals Group Mice administer_compounds Administer Test Compounds/Vehicle/Standard group_animals->administer_compounds inject_ptz Inject PTZ administer_compounds->inject_ptz observe_seizures Observe for Clonic Seizures (30 min) inject_ptz->observe_seizures record_latency Record Latency to Seizure observe_seizures->record_latency calculate_protection Calculate % Protection observe_seizures->calculate_protection

References

The Discovery and Synthesis of Novel Benzylamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities. Their structural motif is a key pharmacophore in numerous approved drugs and clinical candidates. This technical guide provides an in-depth overview of the discovery and synthesis of novel benzylamine compounds, with a focus on their therapeutic potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. We will explore the key synthetic methodologies, present quantitative biological data, detail experimental protocols, and visualize the underlying mechanisms of action and discovery workflows.

Synthetic Methodologies

The synthesis of novel benzylamine derivatives is a cornerstone of medicinal chemistry, with several robust methods available for the construction of this key functional group. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

One of the most prevalent methods is reductive amination . This versatile reaction involves the condensation of a benzaldehyde derivative with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding benzylamine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃)[1]. The reaction is typically carried out in a one-pot fashion, offering high efficiency and good functional group tolerance.

Another powerful approach is the copper-catalyzed carboamination of styrenes . This method allows for the three-component coupling of a styrene, an amine, and an alkyltrifluoroborate, providing direct access to structurally diverse secondary benzylamines. The reaction proceeds via the addition of an alkyl radical to the styrene, followed by a copper-mediated oxidative coupling with the amine.

The classical Gabriel synthesis offers a reliable route to primary benzylamines. This method involves the N-alkylation of potassium phthalimide with a benzyl halide, followed by hydrazinolysis to release the primary amine[2]. While it is a multi-step process, it provides clean access to primary benzylamines without the formation of over-alkylated byproducts.

Biological Activities and Structure-Activity Relationships

Novel benzylamine compounds have been extensively explored for a variety of therapeutic applications, demonstrating a wide range of biological activities. The following sections summarize their key activities, supported by quantitative data.

Monoamine Oxidase B (MAO-B) Inhibition

Benzylamine derivatives have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine.[3] Inhibition of MAO-B increases dopamine levels in the brain and is a validated therapeutic strategy for Parkinson's disease.[4][5] The neuroprotective effects of MAO-B inhibitors are also attributed to the reduction of oxidative stress and the induction of pro-survival signaling pathways.[6][7]

Compound ClassTargetIC50 (µM)Reference
Benzylamine-sulfonamide derivativesMAO-B0.041 - 0.065[4]
Pyridazinobenzylpiperidine derivativesMAO-B0.203 - 0.979[8]
Antimicrobial Activity

The benzylamine scaffold has been incorporated into numerous compounds exhibiting significant activity against a range of microbial pathogens, including fungi and bacteria. The mechanism of action for their antimicrobial effects can vary, but it often involves disruption of the cell membrane or inhibition of essential enzymes.

Antifungal Activity:

Compound ClassFungal StrainMIC (µg/mL)Reference
Halogen-substituted benzyloxybenzylaminesYarrowia lipolytica0.8 - 12.5[9]
Benzyl bromide derivativesCandida albicans250[10]
4-(4-(benzylamino)butoxy)-9H-carbazole derivativesStaphylococcus aureus32[8]

Antibacterial Activity:

Compound ClassBacterial StrainMIC (µg/mL)Reference
Benzyl bromide derivativesStaphylococcus aureus1000[11]
4-(4-(benzylamino)butoxy)-9H-carbazole derivativesStaphylococcus epidermidis32[8]
Benzimidazolo benzothiophene derivativesKlebsiella pneumoniae20[12]
Anticancer Activity

Several novel benzylamine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival.

Compound ClassCell LineIC50 (µM)Reference
s-triazine Schiff base derivativesMCF-7 (Breast Cancer)3.29[2]
s-triazine Schiff base derivativesHCT-116 (Colon Cancer)3.64[2]
Benzo[a]phenazine derivativesMCF-7 (Breast Cancer)1.04 - 2.27[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of MAO-B Inhibition

The inhibition of MAO-B by benzylamine derivatives leads to a cascade of downstream signaling events that contribute to their neuroprotective effects. A simplified representation of this pathway is depicted below.

MAO_B_Inhibition_Pathway cluster_neuron Presynaptic Neuron cluster_downstream Downstream Neuroprotective Effects Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolized by Increased_Dopamine Increased Dopamine Levels Dopamine->Increased_Dopamine Reduced_ROS Reduced Reactive Oxygen Species (ROS) Benzylamine Benzylamine Inhibitor Benzylamine->MAO_B Inhibits Neuronal_Survival Enhanced Neuronal Survival Reduced_ROS->Neuronal_Survival Bcl2 Increased Bcl-2 (Anti-apoptotic) Bcl2->Neuronal_Survival BDNF_GDNF Increased BDNF/GDNF (Neurotrophic Factors) BDNF_GDNF->Neuronal_Survival cAMP_PKA_EPAC Modulation of cAMP-PKA/EPAC Signaling cAMP_PKA_EPAC->Neuronal_Survival

Caption: MAO-B Inhibition Signaling Pathway

Experimental Workflow for Novel Benzylamine Drug Discovery

The discovery of novel benzylamine drug candidates follows a structured workflow, from initial design to preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification and Validation Library_Design Compound Library Design (e.g., based on SAR) Target_ID->Library_Design Synthesis Synthesis of Novel Benzylamine Derivatives Library_Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Hit-to-Lead Generation Hit_ID->Lead_Gen SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR_Studies ADMET_Profiling In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Lead_Opt Lead Optimization ADMET_Profiling->Lead_Opt Lead_Opt->SAR_Studies Iterative Cycles In_Vivo In vivo Efficacy and Toxicology Studies Lead_Opt->In_Vivo Candidate_Selection Preclinical Candidate Selection In_Vivo->Candidate_Selection

Caption: Drug Discovery Workflow

Experimental Protocols

General Procedure for Reductive Amination

This protocol describes a general method for the synthesis of N-substituted benzylamines from benzaldehyde derivatives.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Primary or secondary amine (1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL)

  • Acetic acid (optional, 1-2 drops)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (DCM or DCE, 10 mL).

  • If the amine is used as a salt (e.g., hydrochloride), add a suitable base like triethylamine (1.2 mmol) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure benzylamine derivative.

Protocol for Broth Microdilution Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel benzylamine compounds against fungal strains, adapted from CLSI guidelines.[13][14]

Materials:

  • 96-well microtiter plates

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Benzylamine compound stock solution (e.g., in DMSO)

  • Positive control antifungal (e.g., fluconazole)

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10³ CFU/mL.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the benzylamine compound and the positive control in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.

    • Include a growth control well (containing only the fungal inoculum in the medium) and a sterility control well (containing only the medium).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.

    • The growth inhibition can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Protocol for MAO-B Inhibition Assay

This fluorometric assay measures the inhibition of MAO-B activity by novel benzylamine compounds.[4]

Materials:

  • Recombinant human MAO-B enzyme

  • Benzylamine (as substrate)

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish peroxidase (HRP)

  • Sodium phosphate buffer (e.g., 50 mM, pH 7.4)

  • 96-well black microtiter plates

  • Fluorometric microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

  • Test benzylamine compounds and a known MAO-B inhibitor (e.g., selegiline)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Amplex® Red and HRP in the sodium phosphate buffer.

    • Prepare serial dilutions of the test benzylamine compounds and the standard inhibitor in the buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Sodium phosphate buffer

      • Test compound or standard inhibitor solution

      • MAO-B enzyme solution

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the benzylamine substrate to each well.

    • Immediately start monitoring the fluorescence increase over time using the microplate reader. The reaction produces hydrogen peroxide, which in the presence of HRP, reacts with Amplex® Red to generate the fluorescent product, resorufin.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence increase per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

The benzylamine scaffold continues to be a rich source of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse chemical libraries. The detailed experimental protocols for biological evaluation will enable researchers to accurately assess the potential of these compounds. Through a systematic approach encompassing rational design, efficient synthesis, and rigorous biological testing, the discovery of new and improved benzylamine-based drugs for a multitude of diseases remains a highly promising endeavor. The visualization of key signaling pathways and the drug discovery workflow provides a conceptual framework to guide future research in this exciting field.

References

In-Depth Technical Guide: Spectroscopic Data for 3-(1H-Tetrazol-5-yl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(1H-Tetrazol-5-yl)benzylamine. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles and analysis of analogous structures. It includes predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, this guide outlines general experimental protocols for obtaining such spectroscopic data and includes a logical workflow for the synthesis of the title compound, visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of tetrazole-containing compounds in drug discovery and development.

Chemical Structure and Properties

  • IUPAC Name: (3-(1H-Tetrazol-5-yl)phenyl)methanamine

  • CAS Number: 765877-97-2

  • Molecular Formula: C₈H₉N₅

  • Molecular Weight: 175.19 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and comparison with spectral data of structurally related compounds such as benzylamine, and various 5-substituted-1H-tetrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HAr-H (H2)
~7.95d1HAr-H (H6)
~7.60t1HAr-H (H5)
~7.50d1HAr-H (H4)
~4.10s2H-CH₂-NH₂
~3.50 (broad s)2H-CH₂-NH₂
~15.5 (very broad s)1HTetrazole N-H

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155.0Tetrazole C5
~140.0Ar-C (C1)
~131.0Ar-C (C3)
~129.5Ar-CH (C5)
~128.0Ar-CH (C6)
~127.0Ar-CH (C4)
~126.0Ar-CH (C2)
~45.0-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, BroadN-H stretching (amine and tetrazole)
3000-3100MediumAromatic C-H stretching
2850-2950MediumAliphatic C-H stretching
1600-1620MediumN-H bending (amine)
1450-1580StrongAromatic C=C stretching
1400-1450MediumC-N stretching
1000-1100Medium-StrongTetrazole ring vibrations
690-900StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
175[M]⁺ (Molecular Ion)
174[M-H]⁺
147[M-N₂]⁺
119[M-2N₂]⁺
104[C₇H₆N]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a novel organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 or 500 MHz NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Use a 100 or 125 MHz NMR spectrometer.

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024-4096 scans).

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., direct insertion probe for Electron Ionization or dissolved in a suitable solvent for Electrospray Ionization - ESI).

  • Data Acquisition (EI Method):

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-500).

  • Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

    • For accurate mass determination, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • This allows for the determination of the elemental composition of the molecular ion and its fragments.

Synthetic Workflow Visualization

A common synthetic route to this compound involves the [3+2] cycloaddition of an azide source with a nitrile, followed by reduction of the resulting functionality or a precursor to the amine. The following diagram illustrates a logical workflow for its synthesis starting from 3-cyanobenzaldehyde.

Synthesis_Workflow cluster_0 Step 1: Tetrazole Formation cluster_1 Step 2: Reductive Amination start 3-Cyanobenzaldehyde intermediate 3-(1H-Tetrazol-5-yl)benzaldehyde start->intermediate [3+2] Cycloaddition reagent1 Sodium Azide (NaN3) Ammonium Chloride (NH4Cl) reagent1->start product This compound intermediate->product Reduction reagent2 Ammonia (NH3) or Hydroxylamine (NH2OH) reagent2->intermediate reagent3 Reducing Agent (e.g., NaBH4, H2/Pd-C) reagent3->product

Caption: Synthetic workflow for this compound.

Unlocking the Therapeutic Potential of Tetrazole Compounds: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its ability to act as a bioisostere of the carboxylic acid group, coupled with its metabolic stability, has led to the development of a diverse range of tetrazole-based compounds with significant therapeutic potential.[1][2] This in-depth technical guide explores the core therapeutic targets of these compounds, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to facilitate further research and drug development in this promising area.

Key Therapeutic Targets and Mechanisms of Action

Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This guide focuses on five key molecular targets that are central to these therapeutic actions:

  • Angiotensin II Receptor Type 1 (AT1): A key regulator of blood pressure.

  • P2X7 Receptor: A purinergic receptor involved in inflammation and pain.

  • Cyclooxygenase-2 (COX-2): An enzyme that mediates inflammation and pain.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in cancer.

  • Bacterial DNA Gyrase and Topoisomerase IV: Essential enzymes for bacterial DNA replication.

The following sections delve into the specifics of how tetrazole-based compounds interact with these targets, supported by quantitative data and detailed experimental methodologies.

Angiotensin II Receptor Type 1 (AT1) Antagonism

Tetrazole-containing compounds are renowned for their potent antagonism of the Angiotensin II Receptor Type 1 (AT1), a G-protein coupled receptor that plays a pivotal role in the renin-angiotensin system and the regulation of blood pressure.[4][6] By blocking the binding of angiotensin II to the AT1 receptor, these compounds effectively inhibit vasoconstriction and aldosterone secretion, leading to a reduction in blood pressure.[6] The tetrazole moiety is a critical pharmacophore in many "sartan" drugs, such as Losartan and Irbesartan, where it mimics the C-terminal carboxylate of angiotensin II.

Quantitative Data: AT1 Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of representative tetrazole-based AT1 receptor antagonists.

CompoundTargetAssayIC50Reference
LosartanRat AT1 ReceptorRadioligand Binding Assay18 nM[7]
IrbesartanHuman AT1 ReceptorRadioligand Binding Assay1.3 nM[8]
CandesartanHuman AT1 ReceptorRadioligand Binding Assay0.29 nM[8]
OlmesartanHuman AT1 ReceptorRadioligand Binding Assay7.7 nM[8]
TAK-536 (5-oxo-1,2,4-oxadiazole derivative)Human AT1 ReceptorRadioligand Binding Assay10-100 nM[4]
Experimental Protocol: Angiotensin II Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor.

  • [125I]-[Sar1,Ile8]Angiotensin II (radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Test compounds (tetrazole derivatives).

  • Unlabeled angiotensin II (for non-specific binding).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound in binding buffer.

  • In a microplate, add the cell membranes, radioligand, and either the test compound, binding buffer (for total binding), or excess unlabeled angiotensin II (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: AT1 Receptor

The binding of Angiotensin II to the AT1 receptor initiates a complex signaling cascade. The diagram below illustrates the major downstream pathways.

AT1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq AT1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Cellular_Response Cellular Response (Vasoconstriction, Hypertrophy) Ca_release->Cellular_Response MAPK_pathway->Cellular_Response P2X7_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Pannexin1 Pannexin-1 P2X7R->Pannexin1 Pore Formation Ion_Influx Na⁺, Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Influx Channel Opening Apoptosis Apoptosis P2X7R->Apoptosis NLRP3 NLRP3 Inflammasome Activation Pannexin1->NLRP3 Ion_Influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β Release Pro_IL1b->IL1b COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 PLA₂ Stimuli->PLA2 activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2->Membrane_Phospholipids acts on COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos activates PI3K PI3K EGFR->PI3K activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Antimicrobial_Workflow Start Synthesized Tetrazole Compounds MIC_Screening MIC Screening (Broad Panel of Bacteria) Start->MIC_Screening Active_Compounds Identification of Active Compounds MIC_Screening->Active_Compounds Enzyme_Assays In Vitro Enzyme Assays (DNA Gyrase, Topo IV) Active_Compounds->Enzyme_Assays Mechanism_Validation Mechanism of Action Validation Enzyme_Assays->Mechanism_Validation Lead_Optimization Lead Optimization Mechanism_Validation->Lead_Optimization End Preclinical Development Lead_Optimization->End

References

Methodological & Application

Synthesis of 5-Substituted-1H-Tetrazoles: A Detailed Guide to Modern Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Substituted-1H-tetrazoles are a pivotal class of nitrogen-rich heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and coordination chemistry.[1][2] In drug discovery, the tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group, offering similar physicochemical properties with improved metabolic stability.[1][2][3] This has led to their incorporation into a number of successful pharmaceuticals, including the antihypertensive drug losartan.[1] This document provides detailed protocols for the synthesis of 5-substituted-1H-tetrazoles, focusing on modern, efficient, and safe methodologies.

Synthetic Strategies

The most prevalent and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[2][4] Variations of this fundamental reaction have been developed to improve safety, efficiency, and substrate scope. Additionally, methods starting from aldehydes and amides have emerged as valuable alternatives.

[3+2] Cycloaddition of Nitriles and Azides

This classic approach involves the reaction of an organic nitrile with an azide, typically sodium azide, to form the tetrazole ring. The reaction is often catalyzed to enhance the reaction rate and yield.

General Reaction Scheme:

G RCN R-C≡N plus1 + RCN->plus1 NaN3 NaN₃ plus1->NaN3 arrow Catalyst Solvent, Δ NaN3->arrow Tetrazole R- C //  \nN    N   //  N  |  H arrow->Tetrazole

Caption: General scheme for the [3+2] cycloaddition of nitriles and azides.

A variety of catalysts can be employed, including Lewis acids like zinc and copper salts, as well as heterogeneous catalysts which offer advantages in terms of separation and reusability.[5][6][7][8]

Experimental Protocol 1: Zinc-Catalyzed Synthesis in Water

This protocol, based on the work of Demko and Sharpless, offers a greener and safer alternative to traditional methods using organic solvents and potentially explosive hydrazoic acid.[6][8]

Materials:

  • Organic nitrile (10 mmol)

  • Sodium azide (NaN₃) (12 mmol)

  • Zinc chloride (ZnCl₂) (2 mmol)

  • Deionized water (20 mL)

  • Ethyl acetate

  • 2N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic nitrile (10 mmol), sodium azide (12 mmol), zinc chloride (2 mmol), and deionized water (20 mL).

  • Heat the reaction mixture to reflux and stir vigorously for the time indicated in Table 1. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH ~2 with 2N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol 2: Copper-Catalyzed Synthesis in DMSO

This method utilizes a copper catalyst and is effective for a range of nitriles, including aliphatic, aromatic, and heterocyclic variants.[5]

Materials:

  • Nitrile (1 mmol)

  • Sodium azide (NaN₃) (1.5 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the nitrile (1 mmol) and sodium azide (1.5 mmol) in DMSO (5 mL).

  • Add CuSO₄·5H₂O (0.1 mmol) to the mixture.

  • Heat the reaction mixture to the temperature specified in Table 1 and stir for the indicated time.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Three-Component Synthesis from Aldehydes

This innovative one-pot synthesis utilizes readily available aldehydes, hydroxylamine, and sodium azide, proceeding through an in-situ generated oxime and subsequent dehydration to a nitrile intermediate.[3][9] This approach avoids the need to handle potentially toxic or expensive nitriles directly.

G cluster_workflow One-Pot Synthesis from Aldehydes Aldehyde Aldehyde (R-CHO) Oxime In-situ Oxime Formation Aldehyde->Oxime Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Oxime SodiumAzide Sodium Azide (NaN₃) Cycloaddition [3+2] Cycloaddition SodiumAzide->Cycloaddition Catalyst Catalyst Catalyst->Oxime Nitrile In-situ Nitrile Formation Oxime->Nitrile Nitrile->Cycloaddition Tetrazole 5-Substituted-1H-Tetrazole Cycloaddition->Tetrazole

Caption: Workflow for the one-pot synthesis of 5-substituted-1H-tetrazoles from aldehydes.

Experimental Protocol 3: Copper-Catalyzed Three-Component Synthesis

This protocol describes a copper-catalyzed one-pot reaction of an aldehyde, hydroxylamine hydrochloride, and sodium azide.[3][9]

Materials:

  • Aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)

  • Sodium azide (NaN₃) (2 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium azide (2 mmol), and Cu(OAc)₂ (10 mol%) in a round-bottom flask.

  • Add DMF (5 mL) and stir the mixture at the temperature and for the duration specified in Table 2.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis from Amides

Experimental Protocol 4: Phosphorazidate-Mediated Synthesis from Amides

This protocol utilizes diphenyl phosphorazidate (DPPA) as both a dehydrating agent and an azide source.[10]

Materials:

  • Primary amide (1 mmol)

  • Diphenyl phosphorazidate (DPPA) (1.2 mmol)

  • Aromatic base (e.g., pyridine or 2,6-lutidine) (2 mmol)

  • Xylene (5 mL)

  • Ethyl acetate

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amide (1 mmol) in xylene (5 mL), add the aromatic base (2 mmol).

  • Add diphenyl phosphorazidate (1.2 mmol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux for the time indicated in Table 3.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with 1N HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting solid or oil by column chromatography or recrystallization.

Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 5-substituted-1H-tetrazoles using the protocols described above.

Table 1: [3+2] Cycloaddition of Nitriles and Azides

EntryNitrileCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1BenzonitrileZnCl₂Water1002491[6]
24-MethoxybenzonitrileZnCl₂Water1003688[6]
3AcetonitrileZnCl₂Water1004875[6]
4BenzonitrileCuSO₄·5H₂ODMSO120295[5]
5PhenylacetonitrileCuSO₄·5H₂ODMSO120192[5]
64-ChlorobenzonitrileSilica Sulfuric AcidDMF110692[7]
7BenzonitrilePyridine·HClDMF110893[11]

Table 2: Three-Component Synthesis from Aldehydes

EntryAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeCu(OAc)₂DMF1001290[3]
24-ChlorobenzaldehydeCu(OAc)₂DMF1001092[3]
34-NitrobenzaldehydeCu/CDMF120789[9]
42-NaphthaldehydeCu(OAc)₂DMF1001288[3]
5CinnamaldehydeFe₃O₄@SiO₂-Im[Br]-SB-Cu(II)Water80694[3]

Table 3: Synthesis from Amides

| Entry | Amide | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Benzamide | DPPA | Pyridine | Xylene | 140 | 12 | 85 |[10] | | 2 | Nicotinamide | DPPA | 2,6-Lutidine | Xylene | 140 | 18 | 78 |[10] | | 3 | 4-Chlorobenzamide | DPPA | Pyridine | Xylene | 140 | 10 | 89 |[10] | | 4 | Phenylacetamide | DPPA | 2,6-Lutidine | Xylene | 140 | 15 | 82 |[10] |

Conclusion

References

Application Notes and Protocols for 3-(1H-Tetrazol-5-yl)benzylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(1H-Tetrazol-5-yl)benzylamine is an organic compound featuring a benzylamine scaffold substituted with a 1H-tetrazole ring.[1] The tetrazole moiety is a well-established bioisostere of the carboxylic acid group in medicinal chemistry. This substitution can enhance metabolic stability, improve pharmacokinetic properties, and provide a rigid framework for specific interactions with biological targets.[1] Consequently, this compound and its derivatives are valuable building blocks in the design of novel therapeutic agents across various disease areas, including infectious diseases and oncology. While specific preclinical data for this compound is not extensively published, research on its close analogs demonstrates significant potential in drug discovery.

These application notes provide an overview of the demonstrated applications of structurally related compounds and detailed protocols for relevant biological assays.

I. Application in Anti-HIV Drug Discovery

Recent research has highlighted the potential of derivatives that are structurally very similar to this compound as potent inhibitors of HIV-1 reverse transcriptase (RT). A 2025 study described a series of 3-[(tetrazol-5-yl)methine-N-benzylamine)]-1H-indole derivatives that exhibited significant anti-HIV activity. These compounds represent a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Quantitative Data: Anti-HIV-1 Reverse Transcriptase Activity of Indole Analogs

Compound IDStructureHIV-1 RT IC₅₀ (nM)
10e 3-[(tetrazol-5-yl)methine-N-(4-chlorobenzyl)]-1H-indole39 ± 5
10i 3-[(tetrazol-5-yl)methine-N-(4-bromobenzyl)]-1H-indole10.6 ± 0.1
10n 3-[(tetrazol-5-yl)methine-N-(4-methylbenzyl)]-1H-indole88 ± 7.5
AZT Azidothymidine (Control)>100

Note: The data presented is for close structural analogs of this compound.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a typical method for evaluating the in vitro inhibitory activity of test compounds against HIV-1 reverse transcriptase.

1. Materials and Reagents:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% NP-40)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • In a 96-well microplate, add 10 µL of the diluted test compound solution.

  • Add 20 µL of a solution containing the poly(rA)-oligo(dT) template-primer and [³H]-dTTP to each well.

  • Initiate the reaction by adding 20 µL of recombinant HIV-1 RT solution to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Terminate the reaction by adding 100 µL of ice-cold 10% trichloroacetic acid (TCA).

  • Transfer the contents of each well to a glass fiber filter and wash extensively with 5% TCA and then with ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with an appropriate scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G Workflow for HIV-1 Reverse Transcriptase Inhibition Assay prep Prepare serial dilutions of test compounds add_template Add poly(rA)-oligo(dT) and [³H]-dTTP to wells prep->add_template 10 µL/well add_rt Add HIV-1 RT to initiate reaction add_template->add_rt 20 µL/well incubate Incubate at 37°C for 1 hour add_rt->incubate 20 µL/well terminate Terminate reaction with ice-cold TCA incubate->terminate filter_wash Filter and wash to remove unincorporated [³H]-dTTP terminate->filter_wash measure Measure radioactivity with scintillation counter filter_wash->measure analyze Calculate % inhibition and determine IC₅₀ measure->analyze

HIV-1 RT Inhibition Assay Workflow

II. Application in Anticancer Drug Discovery

The 3-(1H-tetrazol-5-yl) moiety has also been incorporated into scaffolds with potent anticancer activity. A study on 3-(1H-tetrazol-5-yl)-β-carboline derivatives demonstrated significant antiproliferative effects against various human cancer cell lines. This suggests that the tetrazole group can be a key pharmacophore in the design of novel anticancer agents.

Quantitative Data: Antiproliferative Activity of a 3-(1H-tetrazol-5-yl)-β-carboline Analog

Cell LineCancer TypeIC₅₀ (µM)
HCT116 Colorectal Carcinoma3.3
HT29 Colorectal Adenocarcinoma9.6
PANC-1 Pancreatic Adenocarcinoma< 8
A375 Melanoma< 8
HEPG2 Hepatocarcinoma< 8
MCF-7 Breast Adenocarcinoma< 8

Note: The data presented is for a structural analog of this compound.

Experimental Protocol: In Vitro Antiproliferative Assay (SRB Assay)

This protocol describes the sulforhodamine B (SRB) assay, a common method for determining cell viability and the cytotoxic potential of test compounds.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well cell culture plates

2. Assay Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, gently add ice-cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Wash the plates five times with distilled water and allow them to air dry.

  • Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

G Workflow for In Vitro Antiproliferative (SRB) Assay seed_cells Seed cells in 96-well plates treat_cells Treat with test compounds seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate fix_cells Fix cells with cold TCA incubate->fix_cells wash_dry1 Wash with water and air dry fix_cells->wash_dry1 stain_srb Stain with SRB solution wash_dry1->stain_srb wash_dry2 Wash with acetic acid and air dry stain_srb->wash_dry2 dissolve_dye Dissolve bound dye with Tris base wash_dry2->dissolve_dye read_absorbance Measure absorbance at 510 nm dissolve_dye->read_absorbance analyze Calculate % inhibition and determine IC₅₀ read_absorbance->analyze

In Vitro Antiproliferative (SRB) Assay Workflow

III. General Synthetic Protocol

The synthesis of this compound and its derivatives often involves the [2+3] cycloaddition reaction between a nitrile and an azide.

Protocol: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles

This protocol provides a general method for the synthesis of the tetrazole ring from a nitrile precursor.

1. Materials and Reagents:

  • 3-Cyanobenzylamine (or other suitable nitrile)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

  • Dimethylformamide (DMF) as solvent

  • Water

  • Ethyl acetate

  • Brine solution

2. Synthetic Procedure:

  • In a round-bottom flask, dissolve the starting nitrile (e.g., 3-cyanobenzylamine) in DMF.

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Acidify the aqueous solution with dilute HCl to precipitate the tetrazole product.

  • Filter the precipitate and wash with cold water.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

G General Synthetic Workflow for 5-Substituted-1H-Tetrazoles start Starting Nitrile (e.g., 3-Cyanobenzylamine) reagents Add NaN₃ and NH₄Cl in DMF start->reagents heat Heat at 100-120°C for 12-24h reagents->heat workup Cool and pour into ice water heat->workup acidify Acidify with HCl to precipitate product workup->acidify purify Filter and purify the tetrazole product acidify->purify

General Synthetic Workflow for 5-Substituted-1H-Tetrazoles

References

Application Notes and Protocols: 3-(1H-Tetrazol-5-yl)benzylamine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(1H-Tetrazol-5-yl)benzylamine as a versatile pharmaceutical intermediate. The document outlines its primary application as a bioisosteric replacement for carboxylic acids, potential therapeutic areas, and key chemical transformations. Detailed experimental protocols for representative reactions are also included to guide researchers in their drug discovery and development efforts.

Introduction: The Role of the Tetrazole Moiety in Drug Design

This compound is an organic compound featuring a benzylamine core substituted with a tetrazole ring.[1] The tetrazole group is a key pharmacophore in medicinal chemistry, primarily serving as a bioisostere for the carboxylic acid functionality.[2] This bioisosteric replacement offers several advantages in drug design, including:

  • Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid group.[2]

  • Increased Lipophilicity: Substitution with a tetrazole can improve a molecule's ability to cross cell membranes, potentially leading to better oral bioavailability.

  • Modulation of Physicochemical Properties: The tetrazole group can influence the acidity and hydrogen bonding capacity of a molecule, which can fine-tune its interaction with biological targets.[2]

Due to these favorable properties, tetrazole-containing compounds have been successfully developed into drugs for a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, and central nervous system disorders.[3]

Key Applications in Pharmaceutical Synthesis

This compound serves as a valuable building block for the synthesis of a variety of pharmacologically active molecules. The presence of both a nucleophilic amine and an acidic tetrazole ring allows for diverse chemical modifications.

2.1. Synthesis of Angiotensin II Receptor Blockers (ARBs) Analogs

The most prominent application of tetrazole-containing intermediates is in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as "sartans." While direct synthesis of commercial sartans from this compound is not the primary route, it serves as a key structural motif. The core of many sartans is a biphenyl tetrazole structure. Hypothetically, this compound could be a precursor to such structures through reactions like the Suzuki coupling, after appropriate functionalization.

2.2. Development of Novel Anticancer and Antimicrobial Agents

Research has indicated that tetrazole derivatives may exhibit anticancer and antimicrobial properties.[1] The benzylamine moiety of this compound can be readily functionalized to generate a library of compounds for screening against various cancer cell lines and microbial strains.

2.3. Enzyme Inhibitors

The unique electronic and structural features of the tetrazole ring make it a candidate for interaction with enzyme active sites. Derivatives of this compound can be designed and synthesized to target specific enzymes implicated in diseases such as diabetes and hypertension.[1]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations. Researchers should adapt these protocols based on the specific requirements of their target molecules.

3.1. General Amide Bond Formation (Acylation)

This protocol describes a general method for the acylation of the benzylamine group to form an amide linkage, a common bond in many pharmaceutical compounds.

Reaction Scheme: this compound + R-COCl → N-[3-(1H-Tetrazol-5-yl)benzyl]acetamide derivative

Materials:

  • This compound

  • An appropriate acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the non-nucleophilic base (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

3.2. N-Alkylation of the Tetrazole Ring

This protocol provides a general method for the alkylation of the tetrazole ring, which can be useful for modifying the compound's properties or for introducing protecting groups.

Reaction Scheme: this compound + R-X → 3-(1-alkyl-1H-tetrazol-5-yl)benzylamine and 3-(2-alkyl-2H-tetrazol-5-yl)benzylamine

Materials:

  • This compound

  • An appropriate alkylating agent (e.g., methyl iodide, benzyl bromide)

  • A suitable polar aprotic solvent (e.g., Acetonitrile, Dimethylformamide (DMF))

  • A base (e.g., Potassium carbonate, Cesium carbonate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the base (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours, monitoring the reaction by TLC. Note that this reaction can produce a mixture of N1 and N2 isomers.

  • After the reaction is complete, filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to separate the isomeric products.

Data Presentation

The following table summarizes hypothetical yield data for the representative reactions described above. Actual yields will vary depending on the specific substrates and reaction conditions used.

Reaction TypeSubstrate 1Substrate 2ProductTypical Yield (%)
Amide FormationThis compoundBenzoyl ChlorideN-[3-(1H-Tetrazol-5-yl)benzyl]benzamide85-95%
N-AlkylationThis compoundBenzyl BromideMixture of N1 and N2-benzyl isomers70-85% (combined)

Visualizations

Diagram 1: Bioisosteric Relationship

Bioisosteric_Relationship Carboxylic_Acid Carboxylic Acid (-COOH) Tetrazole Tetrazole (-CN4H) Carboxylic_Acid->Tetrazole Bioisosteric Replacement Properties Improved Properties: - Metabolic Stability - Lipophilicity - Bioavailability Tetrazole->Properties

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.

Diagram 2: General Synthetic Workflow

Synthetic_Workflow Start This compound Reaction1 Amide Formation (Acylation) Start->Reaction1 Reaction2 N-Alkylation Start->Reaction2 Reaction3 Reductive Amination Start->Reaction3 Product1 Amide Derivatives Reaction1->Product1 Product2 N-Alkylated Derivatives Reaction2->Product2 Product3 Secondary/Tertiary Amines Reaction3->Product3 Screening Biological Screening (e.g., anticancer, antimicrobial) Product1->Screening Product2->Screening Product3->Screening

Caption: Potential synthetic pathways starting from this compound.

Diagram 3: Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism where a drug derived from the intermediate inhibits a signaling pathway, for example, in cancer cells.

Signaling_Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Drug Drug Derivative of This compound Drug->Kinase2 Inhibition

Caption: Hypothetical inhibition of a cellular signaling pathway by a drug derivative.

Conclusion

This compound is a pharmaceutical intermediate with significant potential in drug discovery. Its value lies in the bioisosteric properties of the tetrazole ring, which can be leveraged to improve the pharmacokinetic profiles of drug candidates. The versatile reactivity of the benzylamine moiety allows for the synthesis of diverse molecular scaffolds for screening in various therapeutic areas. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers to explore the full potential of this valuable building block.

References

Application Notes and Protocols for N-Alkylation of Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of tetrazoles, a critical reaction in medicinal chemistry for the synthesis of biologically active compounds. The protocols outlined below cover various methods, offering flexibility in substrate scope and reaction conditions.

Introduction

Tetrazoles are important heterocyclic compounds frequently used as bioisosteres for carboxylic acids in drug design.[1][2] Their N-alkylation is a key step in the synthesis of numerous pharmaceuticals. The reaction can lead to two regioisomers, N1 and N2, and controlling the regioselectivity is often a primary objective.[3][4][5][6] This document details several common and effective methods for N-alkylation of tetrazoles.

General Experimental Workflow

The general workflow for the N-alkylation of a 5-substituted-1H-tetrazole involves the reaction of the tetrazole with an alkylating agent in the presence of a base or under specific activating conditions. The choice of method depends on the desired regioselectivity, the nature of the alkylating agent, and the functional groups present in the starting materials.

experimental_workflow General Workflow for N-Alkylation of Tetrazoles cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis 5-Substituted-1H-tetrazole 5-Substituted-1H-tetrazole Reaction_Conditions Select Method: - Base-promoted Alkylation - Mitsunobu Reaction - Diazotization 5-Substituted-1H-tetrazole->Reaction_Conditions Alkylating_Agent Alkylating Agent (e.g., Alkyl Halide, Alcohol) Alkylating_Agent->Reaction_Conditions Reaction_Mixture Reaction in Appropriate Solvent Reaction_Conditions->Reaction_Mixture Workup Aqueous Work-up & Extraction Reaction_Mixture->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product_Analysis Characterization (NMR, MS, etc.) Purification->Product_Analysis Regioisomer_Ratio Determine N1:N2 Ratio Product_Analysis->Regioisomer_Ratio

Caption: General experimental workflow for the N-alkylation of tetrazoles.

Protocol 1: N-Alkylation using Alkyl Halides with a Base

This is a classical and widely used method for the N-alkylation of tetrazoles. The regioselectivity can be influenced by the choice of base, solvent, and counter-ion.

Experimental Protocol:

  • To a solution of the 5-substituted-1H-tetrazole (1.0 eq.) in a suitable solvent (e.g., acetone, DMF, or acetonitrile), add a base (1.1-1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the N1 and N2 alkylated tetrazoles.

Data Presentation:

EntryAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)N1:N2 Ratio
1Benzyl bromideK₂CO₃AcetoneRT27445:55
2Methyl iodideNaHTHFRT1285Varies
3Phenacyl halideK₂CO₃(mechanochem)RT1HighN2 selective

Data is compiled from representative procedures.[2][5] Actual results may vary depending on the specific substrate.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is an effective method for the N-alkylation of tetrazoles with primary and secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.[7][8][9][10][11] This method is particularly useful for installing secondary alkyl groups.[7]

Experimental Protocol:

  • Dissolve the 5-substituted-1H-tetrazole (1.2 eq.), the alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in a dry aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.

Data Presentation:

EntryAlcoholReagentsSolventTemp. (°C)Time (h)Yield (%)N1:N2 Ratio
1CyclohexanolPPh₃, DEADTHF0 to RT18781:2.5
21-PhenylethanolPPh₃, DIADDCM0 to RT2485Varies

Data is based on typical Mitsunobu conditions for tetrazole alkylation.[7][8]

Protocol 3: Alkylation via Diazotization of Aliphatic Amines

A newer method involves the in-situ generation of a diazonium species from an aliphatic amine, which then acts as the alkylating agent. This method often shows a preference for the formation of 2,5-disubstituted tetrazoles.[1][4][12][13]

Experimental Protocol:

  • To a solution of the 5-substituted-1H-tetrazole (1.0 eq.) and the aliphatic amine (1.5 eq.) in a suitable solvent (e.g., ethyl acetate), add an organic nitrite reagent (e.g., 1,3-(2,2-dimethyl)propanedinitrite, 2.0 eq.) at room temperature.[1]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAmineNitrite ReagentSolventTemp. (°C)Time (h)Yield (%)N1:N2 Ratio
1Cyclohexylaminet-BuONOEthyl AcetateRT2801:10
2Benzylamineiso-Amyl nitriteEthyl AcetateRT375N2 selective

Yields and ratios are representative for this type of reaction.[1][12][13]

Signaling Pathways and Logical Relationships

The regioselectivity of tetrazole N-alkylation is a complex interplay of steric and electronic factors, as well as reaction conditions. The following diagram illustrates the competing pathways leading to the N1 and N2 isomers.

regioselectivity_pathway Regioselectivity in Tetrazole N-Alkylation Tetrazolate_Anion Tetrazolate Anion N1_Attack Attack at N1 Tetrazolate_Anion->N1_Attack N2_Attack Attack at N2 Tetrazolate_Anion->N2_Attack Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->N1_Attack Alkylating_Agent->N2_Attack N1_Isomer N1-Alkylated Tetrazole N1_Attack->N1_Isomer N2_Isomer N2-Alkylated Tetrazole N2_Attack->N2_Isomer Kinetic_Control Kinetic Control (often favors N1) N1_Isomer->Kinetic_Control Thermodynamic_Control Thermodynamic Control (often favors N2) N2_Isomer->Thermodynamic_Control

Caption: Competing pathways for N1 and N2 alkylation of tetrazoles.

References

Application Notes and Protocols for 3-(1H-Tetrazol-5-yl)benzylamine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer potential of 3-(1H-tetrazol-5-yl)-β-carboline derivatives, compounds closely related to 3-(1H-tetrazol-5-yl)benzylamine. The data and protocols are based on published research and are intended to guide further investigation into this class of molecules for cancer therapy.

Introduction

Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially improving metabolic stability and binding affinity of drug candidates. While research on this compound as a standalone anticancer agent is limited, studies on its β-carboline derivatives have shown promising antiproliferative activity against a range of cancer cell lines. These derivatives have emerged as potent anticancer agents, with a mechanism of action that appears to be independent of the p53 tumor suppressor pathway.[1][2][3]

Quantitative Data Summary

The antiproliferative activity of 3-(1H-tetrazol-5-yl)-β-carboline derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

Compound ClassCancer Cell LineCell Line TypeIC50 (µM)
3-(1H-tetrazol-5-yl)-β-carbolines (1a-c)HCT116 (p53+/+)Colorectal Adenocarcinoma3.3 - 4.6
HCT116 (p53-/-)Colorectal Adenocarcinoma3.3 - 4.6
HT29Colorectal Adenocarcinomaup to 9.6
3-tetrazolyl-β-carboline derivativePANC-1Pancreatic Adenocarcinoma< 8
A375Melanoma< 8
HEPG2Hepatocarcinoma< 8
MCF-7Breast Adenocarcinoma< 8

Data sourced from a study on 3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl)-β-Carbolines as anticancer agents.[1][2][3]

Mechanism of Action

Research suggests that the anticancer activity of 3-(1H-tetrazol-5-yl)-β-carboline derivatives is independent of the p53 signaling pathway.[1][2][3] This is a significant finding, as p53 is frequently mutated in human cancers, often leading to resistance to conventional therapies. A p53-independent mechanism suggests that these compounds may be effective against a broader range of tumors.

The proposed mechanism of action for this class of compounds is DNA intercalation.[1][2] DNA intercalators are molecules that can insert themselves between the base pairs of DNA, disrupting the DNA structure and inhibiting processes like replication and transcription, ultimately leading to cell death.[1][4][5][6][7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the test compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT116, HT29, PANC-1, A375, HEPG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol is used to investigate whether the compound induces apoptosis by detecting key apoptotic proteins.

Materials:

  • Cancer cells treated with the this compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or anti-Tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse the treated and control cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the expression levels of the target proteins. An increase in cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Anticancer Evaluation start Start: Synthesize this compound Derivatives cell_culture Cell Culture (Various Cancer Cell Lines) start->cell_culture treatment Treatment with Derivatives (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanism_study Mechanism of Action Studies ic50->mechanism_study western_blot Western Blot Analysis (Apoptosis Markers) mechanism_study->western_blot dna_intercalation_assay DNA Intercalation Assay (e.g., Ethidium Bromide Displacement) mechanism_study->dna_intercalation_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis dna_intercalation_assay->data_analysis end Conclusion: Potent Anticancer Activity with p53-Independent Apoptotic Induction data_analysis->end

Caption: Experimental workflow for evaluating the anticancer properties of this compound derivatives.

Proposed Mechanism of Action: DNA Intercalation

dna_intercalation cluster_dna DNA Double Helix cluster_consequences Functional Consequences DNA_Strand_1 5'-G-C-A-T-G-C-3' DNA_Strand_2 3'-C-G-T-A-C-G-5' DNA_Strand_1->DNA_Strand_2 Replication_Block Inhibition of DNA Replication Transcription_Block Inhibition of Transcription Compound 3-(1H-Tetrazol-5-yl) -β-carboline Derivative Compound->DNA_Strand_1 Intercalates between base pairs Apoptosis Induction of Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis p53_independent_pathway cluster_cell Cancer Cell cluster_p53 p53 Pathway (Unaffected) Compound 3-(1H-Tetrazol-5-yl) -β-carboline Derivative DNA_Damage DNA Intercalation & Structural Distortion Compound->DNA_Damage Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction p53 p53 p21 p21 p53->p21 No Activation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

References

Application Note & Protocol: High-Throughput Screening of Enzyme Inhibition by Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development.[1][2] Due to the tetrazole ring's ability to act as a bioisostere of the carboxylic acid group, these compounds exhibit similar physicochemical properties, such as pKa values and planar structure, while often providing enhanced metabolic stability and lipophilicity.[1][2][3][4] These characteristics make them attractive scaffolds for designing potent and selective enzyme inhibitors. Tetrazole-containing compounds have been successfully developed as inhibitors for a wide range of enzymes, including cyclooxygenases (COX), β-lactamase, and various proteases, demonstrating their broad therapeutic potential.[3][5][6][7][8]

This document provides a detailed protocol for a generalized enzyme inhibition assay, adaptable for screening tetrazole derivatives against various enzyme targets. The protocol is designed for a 96-well plate format suitable for high-throughput screening (HTS) and determination of the half-maximal inhibitory concentration (IC50).[9][10]

Principle of the Assay

The fundamental principle of an enzyme inhibition assay is to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of a potential inhibitor. The activity of the enzyme is measured by monitoring either the depletion of the substrate or the formation of a product over time.[11] In a typical screening assay, the enzyme, substrate, and a tetrazole derivative (the potential inhibitor) are combined, and the reaction progress is measured using a spectrophotometer or fluorometer. By comparing the reaction rate to a control reaction without the inhibitor, the percentage of inhibition can be calculated. A dose-response curve is then generated by testing a range of inhibitor concentrations to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[12][13]

Experimental Workflow Diagram

The overall workflow for the enzyme inhibition assay is depicted below. This process outlines the major steps from initial preparation to final data analysis.

G cluster_prep 1. Preparation Stage cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis p1 Prepare Assay Buffer p2 Prepare Enzyme Stock p3 Prepare Substrate Stock p4 Prepare Tetrazole Inhibitor Stocks (Serial Dilutions) a1 Dispense Buffer, Enzyme, and Inhibitor/Vehicle p4->a1 a2 Pre-incubate Enzyme with Inhibitor a1->a2 a3 Initiate Reaction by Adding Substrate a2->a3 a4 Incubate at Optimal Temperature a3->a4 a5 Measure Signal (e.g., Absorbance) a4->a5 d1 Calculate % Inhibition vs. Control a5->d1 d2 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) d1->d2 d3 Perform Non-linear Regression d2->d3 d4 Determine IC50 Value d3->d4

Caption: General workflow for an enzyme inhibition assay.

Detailed Experimental Protocol

This protocol is a template and should be optimized for the specific enzyme and substrate system being investigated. As an example, this could be adapted for enzymes like Cyclooxygenase-2 (COX-2) or N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE).[8][14]

3.1. Materials and Reagents

  • Enzyme: Purified target enzyme of known concentration.

  • Substrate: Specific substrate for the target enzyme.

  • Tetrazole Derivatives: Stock solutions of test compounds (e.g., 10 mM in DMSO).

  • Reference Inhibitor: A known inhibitor for the target enzyme to serve as a positive control.

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES with required cofactors like MgCl2 or ZnCl2).

  • Vehicle Control: The solvent used to dissolve the tetrazole derivatives (e.g., DMSO).

  • Detection Reagent: If required for a colorimetric or fluorometric endpoint.

  • Microplates: 96-well clear, flat-bottom plates for colorimetric assays or black plates for fluorescence assays.

  • Instrumentation: Microplate reader capable of measuring absorbance or fluorescence.

3.2. Reagent Preparation

  • Assay Buffer: Prepare the buffer and adjust to the optimal pH for the enzyme.

  • Enzyme Working Solution: Dilute the enzyme stock to the desired working concentration in cold assay buffer immediately before use. The final concentration should yield a linear reaction rate for the duration of the assay.

  • Substrate Working Solution: Dilute the substrate stock to the desired working concentration in the assay buffer. The concentration is often set near the Michaelis-Menten constant (Km) for competitive inhibitor screening.[11]

  • Inhibitor Plate: Prepare serial dilutions of the tetrazole derivatives and the reference inhibitor in a separate 96-well plate. A common starting concentration is 100 µM, followed by 8-12 dilutions (e.g., 1:3 or 1:10 dilutions). Include wells with vehicle (DMSO) only for control.

3.3. Assay Procedure (96-Well Plate Format)

  • Setup: Design the plate layout to include blanks, negative controls (vehicle), positive controls (reference inhibitor), and test compounds at various concentrations. All conditions should be tested in triplicate.

  • Enzyme/Inhibitor Incubation: To each well, add:

    • Assay Buffer

    • Enzyme Working Solution

    • Tetrazole derivative solution from the inhibitor plate (or vehicle/reference inhibitor).

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add the Substrate Working Solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the signal (e.g., absorbance at a specific wavelength) at regular intervals (e.g., every 60 seconds) for 10-20 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time and then add a stop solution or detection reagent before reading the final signal.

Data Presentation and Analysis

4.1. Calculation of Percent Inhibition

The percentage of enzyme inhibition is calculated from the reaction rates (slope of the linear portion of the kinetic curve) or from endpoint signal values.

Formula: % Inhibition = [1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank)] * 100

  • Rate_inhibitor: Reaction rate in the presence of the tetrazole derivative.

  • Rate_vehicle: Reaction rate of the negative control (with vehicle, 0% inhibition).

  • Rate_blank: Background signal from a well with no enzyme.

4.2. Determination of IC50

The IC50 value is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis is then performed using a suitable model, such as the log(inhibitor) vs. response (three or four parameters) equation.[12][15][16]

G cluster_pathway Enzyme-Inhibitor Interaction Model E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I S Substrate (S) I Inhibitor (I) (Tetrazole) P Product (P) ES->P k_cat P->E + E

Caption: Model of competitive enzyme inhibition.

4.3. Sample Data Tables

The following tables illustrate how to structure the collected and analyzed data.

Table 1: Raw Absorbance Data (Example)

Inhibitor Conc. (µM) Replicate 1 (Abs/min) Replicate 2 (Abs/min) Replicate 3 (Abs/min)
Vehicle (0) 0.152 0.155 0.150
0.1 0.135 0.138 0.133
1 0.095 0.099 0.097
10 0.048 0.051 0.049
100 0.012 0.011 0.013

| Blank (No Enzyme) | 0.005 | 0.006 | 0.005 |

Table 2: Summary of Inhibition Data

Tetrazole Derivative IC50 (µM) 95% Confidence Interval
Compound A 5.2 4.5 - 6.0
Compound B 50.2[14][17] 45.0 - 55.4
Compound C > 100 N/A

| Reference Inhibitor | 0.8 | 0.7 - 0.9 |

Troubleshooting

  • High Well-to-Well Variability: Ensure proper mixing, check for bubbles in wells, and verify the precision of liquid handling equipment.

  • No Inhibition Observed: Confirm enzyme activity and inhibitor integrity. The inhibitor may not be active against the target, or a higher concentration range may be needed.

  • Inconsistent Dose-Response Curve: May indicate compound precipitation at high concentrations, compound interference with the assay signal (color or fluorescence), or a complex inhibition mechanism. Run controls to test for assay interference.

  • IC50 Varies Between Experiments: The IC50 value can be influenced by substrate and enzyme concentrations.[12][13] Maintain consistent assay conditions for reliable comparison between compounds. For irreversible inhibitors, the IC50 is also time-dependent.[11][18]

References

Application Notes and Protocols: Tetrazole Compounds in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrazole-containing ligands in coordination chemistry. The unique electronic properties and versatile coordination modes of the tetrazole ring make these compounds exceptional building blocks for a wide range of functional materials. This document outlines key applications, presents relevant quantitative data, and provides detailed experimental protocols for the synthesis and characterization of notable tetrazole-based coordination compounds.

Application in Metal-Organic Frameworks (MOFs)

Tetrazole ligands are extensively used in the construction of Metal-Organic Frameworks (MOFs) due to their strong coordination ability and the high nitrogen content which can enhance properties like gas sorption selectivity. These MOFs are promising materials for gas storage, separation, and catalysis.[1][2]

Data Presentation: Gas Adsorption in Tetrazole-Based MOFs
CompoundMetal IonLigandBET Surface Area (m²/g)H₂ Uptake (wt% at 77 K)CO₂ Uptake (mmol/g at 273/298 K)Reference
Cd-4TP-1Cd(II)4-tetrazole pyridine (4-TP)472.21.12.7 (at 273 K)[3]
NiNDTzNi(II)Tetrazole-naphthalene linker320-1.85 (at 273 K)[4]
Cu-TBA-3Cu(II)4-(1H-tetrazole-5-yl)benzoic acid (4-TBA)-0.691.65 (at 298 K)[5]
Zr-fcu-MOF-2PyZr(IV)Tetrazolate-pyrene linker--High (predicted)[6]
Experimental Protocol: Hydrothermal Synthesis of a Zinc-Tetrazole MOF

This protocol describes the in situ hydrothermal synthesis of a 2D zinc-tetrazolate framework, [Zn(L)₂]n, where L = 5-(4-Chlorobenzyl) tetrazolate.[7]

Materials:

  • 4-chlorobenzeneacetonitrile

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless-steel autoclave, combine 4-chlorobenzeneacetonitrile, sodium azide, and zinc chloride in a molar ratio of 1:1:0.5.

  • Add 10 mL of deionized water to the vessel.

  • Seal the autoclave and heat it to 180 °C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature at a rate of 5 °C/h.

  • Collect the resulting colorless block-shaped crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the crystals in air.

Characterization: The resulting framework can be characterized by single-crystal X-ray diffraction to determine its structure, and its thermal stability can be assessed using thermogravimetric analysis (TGA).[7]

Visualization: Synthesis Workflow for a Tetrazole-Based MOF

MOF_Synthesis Workflow for Hydrothermal Synthesis of a Zinc-Tetrazole MOF reagents Combine Reactants: - 4-chlorobenzeneacetonitrile - Sodium Azide (NaN₃) - Zinc Chloride (ZnCl₂) - Deionized Water autoclave Seal in Teflon-lined Autoclave reagents->autoclave heating Heat at 180°C for 72 hours autoclave->heating cooling Cool to Room Temperature (5°C/h) heating->cooling filtration Filter to Collect Crystals cooling->filtration washing Wash with Water and Ethanol filtration->washing drying Air Dry washing->drying characterization Characterization: - Single-Crystal X-ray Diffraction - Thermogravimetric Analysis (TGA) drying->characterization

A flowchart of the hydrothermal synthesis of a zinc-tetrazole MOF.

Application in Spin-Crossover (SCO) Materials

Tetrazole ligands, particularly 1-substituted tetrazoles, are highly effective in creating iron(II) coordination complexes that exhibit spin-crossover (SCO) behavior.[8] This phenomenon, where the spin state of the central metal ion changes in response to external stimuli like temperature or light, makes these materials promising for applications in molecular switches, sensors, and data storage devices.

Data Presentation: Spin-Crossover Properties of Fe(II)-Tetrazole Complexes
CompoundLigandT₁/₂ (K)Spin TransitionReference
--INVALID-LINK--₂1-propyl-tetrazole (ptz)~135Abrupt[8]
--INVALID-LINK--₂1-cyclopropyltetrazole (C3tz)~180Abrupt[9]
--INVALID-LINK--₂ (n=2)2-(1H-tetrazol-1-yl)acetic acid~170Gradual[10]
--INVALID-LINK--₂ (n=3)3-(1H-tetrazol-1-yl)propanoic acid~125Complete[10]
Experimental Protocol: Synthesis of an Iron(II) Spin-Crossover Complex

This protocol describes the synthesis of --INVALID-LINK--₂, a spin-crossover complex with 1-cyclopropyltetrazole ligands.[9]

Materials:

  • 1-cyclopropyltetrazole (C3tz)

  • Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)

  • Ethanol

Procedure:

  • Dissolve 1-cyclopropyltetrazole (6 mmol) in a minimal amount of hot ethanol.

  • In a separate flask, dissolve iron(II) tetrafluoroborate hexahydrate (1 mmol) in ethanol.

  • Slowly add the ligand solution to the iron(II) salt solution with stirring.

  • A fine white precipitate will form immediately.

  • Continue stirring the mixture for 1 hour.

  • Collect the precipitate by filtration.

  • Wash the product with cold ethanol and then diethyl ether.

  • Dry the product under vacuum.

Characterization: The spin-crossover behavior can be investigated using temperature-dependent magnetic susceptibility measurements (SQUID magnetometry) and Mössbauer spectroscopy.[8][9]

Visualization: Spin-Crossover Phenomenon

Spin_Crossover Temperature-Induced Spin Crossover in an Fe(II) Complex cluster_temp Temperature LS Low Spin (LS) S=0 Diamagnetic HS High Spin (HS) S=2 Paramagnetic LS->HS Increase Temp (T > T½) HS->LS Decrease Temp (T < T½) low_T Low Temperature high_T High Temperature

The reversible transition between low-spin and high-spin states.

Application in Energetic Materials

The high nitrogen content and positive enthalpy of formation of the tetrazole ring make it an ideal component for energetic coordination polymers (ECPs).[11] These materials can exhibit high thermal stability and good detonation performance while maintaining low sensitivity to mechanical stimuli, offering safer alternatives to traditional explosives.[11][12]

Data Presentation: Performance of Tetrazole-Based Energetic Coordination Polymers

| Compound | Metal Ion | Ligand | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Detonation Velocity (m/s) | Reference | |---|---|---|---|---|---|---| | [Co(mmtz)₂]n | Co(II) | 5-mercapto-1-methyl-tetrazole | 304 | > 40 | > 360 | - |[11] | | {[Bi(tza)(C₂O₄)(H₂O)]·H₂O}n | Bi(III) | tetrazole-1-acetic acid | 289 | Insensitive | Insensitive | - |[12] | | [Fe₃O(tza)₆(H₂O)₃]NO₃ | Fe(III) | tetrazole-1-acetic acid | 254 | Insensitive | Insensitive | - |[12] | | Tris(2-(1H-tetrazol-1-yl)ethyl)amine Copper(II) Nitrate | Cu(II) | Tris(2-(1H-tetrazol-1-yl)ethyl)amine | 185 | 4 J | 120 N | - |[1] |

Experimental Protocol: Synthesis of an Energetic Cobalt-Tetrazole Coordination Polymer

This protocol describes the solvothermal synthesis of [Co(mmtz)₂]n, a one-dimensional energetic coordination polymer.[11]

Materials:

  • 5-mercapto-1-methyl-tetrazole (Hmmtz)

  • Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)

  • Methanol (MeOH)

Procedure:

  • In a 25 mL Teflon-lined autoclave, combine Hmmtz (174 mg, 1.5 mmol) and Co(CH₃COO)₂·4H₂O (125 mg, 0.5 mmol) in 10 mL of methanol.

  • Subject the mixture to ultrasonic treatment for 15 minutes.

  • Seal the autoclave and heat to 120 °C for 8 hours.

  • Maintain the temperature at 120 °C for 3 days.

  • Cool the autoclave to 30 °C at a linear rate of 3 °C/h.

  • Dark blue block crystals will form.

  • Isolate the crystals by filtration, wash with methanol, and dry.

Characterization: The energetic properties are determined by differential scanning calorimetry (DSC) for thermal stability, and standard impact and friction sensitivity tests. The heat of formation can be determined by bomb calorimetry.[1][11]

Application in Catalysis

Coordination complexes based on tetrazole ligands are emerging as effective catalysts for various organic transformations, such as the oxidation of phenols. The metal centers in these complexes can facilitate redox processes, and the tetrazole ligand can influence the catalyst's stability and activity.[13][14]

Data Presentation: Catalytic Oxidation of 2,6-di-tert-butylphenol (DBP)
CatalystMetal IonLigandConversion (%)Selectivity (%)Reference
[Co(Tppebc)₂(Py)(H₂O)]nCo(II)3-(4-(2-(1H-tetrazol-5-yl) phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acidHighGood[15]
[Ni(Tppebc)₂(Py)(H₂O)]nNi(II)3-(4-(2-(1H-tetrazol-5-yl) phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acidHighGood[15]

Note: Specific quantitative data for conversion and selectivity were not provided in the source, but the catalytic activity was reported as high and good.

Experimental Protocol: Catalytic Oxidation of Phenol

This protocol outlines a general procedure for the catalytic oxidation of a phenol derivative using a copper-tetrazole complex.

Materials:

  • Copper(II)-tetrazole complex (catalyst)

  • 2,6-di-tert-butylphenol (DBP) (substrate)

  • Hydrogen peroxide (H₂O₂) (oxidant)

  • Sodium methoxide (NaOCH₃) (co-catalyst)

  • Methanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the copper(II)-tetrazole complex in methanol.

  • Add the substrate, 2,6-di-tert-butylphenol, to the solution.

  • Add the co-catalyst, sodium methoxide.

  • Initiate the reaction by adding hydrogen peroxide.

  • Stir the reaction mixture at a specific temperature for a set period.

  • Monitor the progress of the reaction using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualization: Catalytic Cycle for Phenol Oxidation

Catalytic_Cycle Simplified Catalytic Cycle for Phenol Oxidation catalyst Cu(II)-Tetrazole Complex substrate_binding Substrate (Phenol) Binding catalyst->substrate_binding 1 oxidation Oxidation (e.g., with H₂O₂) substrate_binding->oxidation 2 product_release Product (Quinone) Release oxidation->product_release 3 product_release->catalyst 4. Catalyst Regeneration

A generalized catalytic cycle for the oxidation of phenols.

References

Application Notes and Protocols for the Synthesis of 1,5-Disubstituted Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern synthetic techniques for preparing 1,5-disubstituted tetrazoles, a critical heterocyclic motif in medicinal chemistry and drug development. The protocols detailed below are based on established and efficient methods, offering a practical guide for laboratory synthesis.

Introduction

1,5-disubstituted tetrazoles are recognized as bioisosteres of the cis-amide bond in peptides, offering enhanced metabolic stability and improved pharmacokinetic properties.[1] This has led to their incorporation into a wide range of therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs.[2][3] The synthesis of these compounds has evolved significantly, with a focus on efficiency, safety, and substrate scope. This document outlines the most prominent and effective synthetic strategies.

Key Synthetic Techniques

Several powerful methods have been developed for the synthesis of 1,5-disubstituted tetrazoles. The most notable include the Ugi-azide multicomponent reaction, [3+2] cycloaddition reactions, and palladium-catalyzed cross-coupling reactions.

Ugi-Azide Multicomponent Reaction

The Ugi-azide reaction is a highly efficient, one-pot, four-component reaction (4-CR) that involves an amine, an aldehyde or ketone, an isocyanide, and an azide source (commonly trimethylsilyl azide, TMSN₃).[4][5] This method is prized for its operational simplicity, mild reaction conditions, and the ability to generate a diverse library of compounds from readily available starting materials.[6] Variations of this reaction have been developed to be catalyst-free, ultrasound-assisted, or performed in environmentally friendly solvents like water.[2][7][8]

Mechanism: The reaction proceeds through the formation of an α-amino nitrile intermediate, which then undergoes an intramolecular cyclization with the azide to form the tetrazole ring.

[3+2] Cycloaddition Reactions

This classical approach to tetrazole synthesis involves the reaction of a nitrile with an azide.[9] For the synthesis of 1,5-disubstituted tetrazoles, an imidoyl chloride or a related species often serves as the precursor that reacts with an azide. The reaction can be promoted by catalysts to improve yields and reaction times. For instance, cobalt(II) complexes and silica sulfuric acid have been used to catalyze the cycloaddition of nitriles and sodium azide.[10][11]

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of specific scaffolds, such as 1,5-diaryl substituted tetrazoles, palladium-catalyzed cross-coupling reactions have proven effective.[3] This method allows for the precise introduction of aryl groups at both the 1- and 5-positions of the tetrazole ring, offering a route to compounds with potential applications as, for example, tubulin polymerization inhibitors.

Quantitative Data Summary

The following table summarizes quantitative data for various synthetic methods, providing a comparative overview of their efficiency.

MethodKey ReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Ugi-Azide (Catalyst-Free)Amine, Aldehyde, Isocyanide, TMSN₃Methanol, Room Temperature6 - 7 hours70 - 96[4][8]
Ugi-Azide (Aqueous Micelles)Amine, Aldehyde, Isocyanide, TMSN₃TTAB (10 mol%), Water, Room TemperatureOvernight43 - 56[2]
Ugi-Azide (Ultrasound)Heptanal, Cyclohexylamine, tert-butyl isocyanide, TMSN₃Solvent-free, Ultrasound-52[7]
[3+2] CycloadditionAzoimines, Sodium AzideTetrahydrofuran--[9]
From ImidoylbenzotriazolesImidoylbenzotriazole, Sodium AzideTetrabutylammonium bromide, Dichloromethane-water30 minutes90 - 94[12]
Pd-Catalyzed Cross-Coupling1-Aryl-1H-tetrazole, Arylboronic acidPd(PPh₃)₄, K₂CO₃--[3]

Experimental Protocols

Protocol 1: General Procedure for Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles[4]
  • To a round-bottom flask equipped with a magnetic stirrer, add the amine (1.0 equiv) and aldehyde (1.0 equiv) in methanol (to make a 1.0 M solution).

  • Stir the mixture for a few minutes, then add the isocyanide (1.0 equiv) followed by azidotrimethylsilane (TMSN₃, 1.0 equiv).

  • Stir the resulting mixture under an inert nitrogen atmosphere at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dilute the residue with dichloromethane (20 mL) and wash with brine (10 mL).

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-disubstituted tetrazole.

Protocol 2: Synthesis of 1,5-Disubstituted Tetrazoles from Imidoylbenzotriazoles[12]
  • To a solution of the imidoylbenzotriazole (1.0 mmol) in dichloromethane (10 mL), add a solution of sodium azide (1.5 mmol) and a catalytic amount of tetrabutylammonium bromide in water (5 mL).

  • Stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Separate the organic layer and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure 1,5-disubstituted tetrazole.

Visualizations

Synthesis_Workflow cluster_Ugi Ugi-Azide Reaction cluster_Cycloaddition [3+2] Cycloaddition cluster_Coupling Cross-Coupling Amine Amine Ugi_Reaction One-Pot Multicomponent Reaction Amine->Ugi_Reaction Aldehyde Aldehyde/ Ketone Aldehyde->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Azide_Source Azide Source (e.g., TMSN3) Azide_Source->Ugi_Reaction Product 1,5-Disubstituted Tetrazole Ugi_Reaction->Product Nitrile_Precursor Nitrile Precursor (e.g., Imidoyl Chloride) Cycloaddition Cycloaddition Reaction Nitrile_Precursor->Cycloaddition Azide Azide Azide->Cycloaddition Cycloaddition->Product Tetrazole_Core Substituted Tetrazole Pd_Coupling Pd-Catalyzed Cross-Coupling Tetrazole_Core->Pd_Coupling Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Pd_Coupling Pd_Coupling->Product

Caption: General synthetic pathways to 1,5-disubstituted tetrazoles.

Ugi_Azide_Mechanism Amine R1-NH2 Imine Imine Formation Amine->Imine Aldehyde R2CHO Aldehyde->Imine Isocyanide R3-NC Azide HN3 Iminium Iminium Ion Imine->Iminium + H+ Nitrilium Nitrilium Ion Iminium->Nitrilium + R3-NC Intermediate Azide Adduct Nitrilium->Intermediate + N3- Cyclization 1,5-Dipolar Electrocyclization Intermediate->Cyclization Product 1,5-Disubstituted Tetrazole Cyclization->Product

Caption: Simplified mechanism of the Ugi-azide reaction.

References

Application of Benzylamine Derivatives in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine and its derivatives are versatile primary amines that serve as crucial building blocks and functionalizing agents in polymer chemistry. Their unique combination of a reactive primary amine and a bulky, aromatic benzyl group allows for their application in a wide array of polymerization techniques and polymer modification strategies. These derivatives are instrumental in synthesizing functional polymers, curing thermosets, and modifying polymer properties for advanced applications in materials science and biomedicine. This document provides detailed application notes and experimental protocols for the use of benzylamine derivatives in polymer chemistry.

Application Notes

Benzylamine derivatives are utilized in several key areas within polymer chemistry:

  • Post-Polymerization Modification: One of the most significant applications is the chemical modification of existing polymers. The nucleophilic nature of the primary amine allows for efficient reactions with electrophilic groups on a polymer backbone, such as esters, thioesters, and alkyl halides. This method, known as post-polymerization modification, is a powerful tool for introducing specific functionalities and tailoring the final properties of a material. A prime example is the amidation of poly(thioacrylate)s and poly(acrylate)s to form poly(acrylamide)s, which can alter properties like solubility and thermal stability.[1][2]

  • Curing Agents for Epoxy Resins: Benzylamine acts as an effective curing agent (hardener) for epoxy resins. The primary amine reacts with the epoxide rings of the resin monomers in a ring-opening addition reaction. This process forms a highly cross-linked, three-dimensional thermoset network. As an aromatic amine, benzylamine typically imparts high thermal stability, good mechanical strength, and excellent chemical resistance to the cured epoxy resin, properties that are often superior to those achieved with aliphatic amine curing agents.[3][4]

  • Monomer Synthesis and Polymer Synthesis: Benzylamine derivatives are integral to the synthesis of functional polymers like poly(vinyl benzylamine) (PVBAm). While vinyl benzylamine is not a readily available monomer for direct polymerization, PVBAm is commonly synthesized by modifying a precursor polymer, poly(vinylbenzyl chloride) (PVBC).[5][6] In this post-polymerization modification approach, the chloromethyl groups of PVBC are converted to aminomethyl groups. PVBAm is noted for its reactive primary amine side chains, making it a useful backbone for further functionalization or as a crosslinking agent.[6]

  • Initiators for Ring-Opening Polymerization (ROP): Benzylamine and its derivatives can act as initiators in ring-opening polymerizations, particularly for cyclic monomers like lactones and cyclic carbamates.[5][7] For instance, benzylamine can serve as the core initiator for the synthesis of hyperbranched polyamines from cyclic carbamates.[7] In other systems, ligands derived from benzylamine are used to create metal-alkoxide complexes that are highly efficient initiators for the ROP of lactones like ε-caprolactone.[6]

Data Presentation

The following tables summarize quantitative data from key experiments involving benzylamine derivatives.

Table 1: Thiol-Catalysed Amidation of Poly(ethyl thioacrylate) (PETA) with Benzylamine. [1]

Reaction Time (hours)Amidation Conversion (%)Polymer CompositionGlass Transition Temp. (Tg, °C)
00P(ETA)-1.5
0.524P(ETA15-r-BzAm5)4.4
1045P(ETA11-r-BzAm9)Not Reported
2092P(ETA2-r-BzAm18)28.6
3498P(ETA0.4-r-BzAm19.6)Not Reported
48100P(BzAm)61.8

Data derived from the amidation of P(ETA) (DP=20) with benzylamine (BzAm). The resulting polymer is a random copolymer of ethyl thioacrylate and N-benzylacrylamide.

Table 2: Characterization of Poly(styrene-co-4-vinylbenzyl azide) - A Precursor for PVBAm.

PolymerMn ( g/mol )PDI (Mw/Mn)
Poly(styrene-co-4-vinylbenzyl azide)12,5381.5

Mn = Number-average molecular weight; PDI = Polydispersity Index. This polymer is a common intermediate that can be reduced to form poly(styrene-co-vinylbenzyl amine).

Experimental Protocols

Protocol 1: Post-Polymerization Amidation of Poly(ethyl thioacrylate) (PETA) with Benzylamine

This protocol describes the conversion of a poly(thioester) to a poly(acrylamide) using benzylamine, catalyzed by a thiol.[1]

Materials:

  • Poly(ethyl thioacrylate) (PETA)

  • Benzylamine (BzNH2)

  • Thiophenol (PhSH)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Microwave vial (5 mL) with magnetic stirrer bar

  • Dialysis tubing

Procedure:

  • In a 5 mL microwave vial, dissolve 100 mg of PETA in anhydrous THF.

  • To the solution, add benzylamine, thiophenol, and triethylamine. The molar ratio of the reactants should be [PETA repeating unit] : [BzNH2] : [PhSH] : [TEA] = 1 : 10 : 2 : 2.

  • Seal the vial with a rubber septum.

  • Place the vial in a microwave synthesizer and heat the reaction mixture to 75 °C. Stir the reaction for the desired amount of time (e.g., 20 hours for ~92% conversion, 48 hours for full conversion).

  • After the designated time, cool the reaction vessel to room temperature.

  • Dilute the reaction mixture with THF.

  • Purify the resulting polymer by dialysis against a THF/water (9:1) mixture. Change the dialysis medium twice over 48 hours.

  • After dialysis, evaporate the THF from the polymer solution.

  • Freeze-dry the remaining aqueous solution to obtain the pure poly(N-benzylacrylamide) or P(ETA-r-BzAm) copolymer as a white powder.

  • Characterize the final product using 1H NMR spectroscopy to confirm the conversion by observing the disappearance of the thioester peaks and the appearance of the amide and benzyl peaks. Use Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI of the final polymer.

Protocol 2: Synthesis of Poly(vinyl benzylamine) (PVBAm) via a Poly(vinylbenzyl chloride) (PVBC) Precursor

This protocol outlines a common two-step process to synthesize PVBAm, avoiding the problematic Gabriel synthesis by using an azide intermediate (Staudinger route).[5]

Part A: Synthesis of Poly(vinylbenzyl azide) (PVBAz)

Materials:

  • Poly(vinylbenzyl chloride) (PVBC)

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve PVBC (e.g., 3.0 g, ~20.0 mmol of repeating units) in DMF (25 mL) in a round-bottom flask.

  • Add an excess of sodium azide (e.g., 6.5 g, 100.0 mmol).

  • Stir the mixture at room temperature for 36 hours.

  • After the reaction is complete, pour the mixture into a beaker containing deionized water (80 mL) to precipitate the polymer.

  • Extract the aqueous mixture with diethyl ether (100 mL) to dissolve the polymer.

  • Wash the organic layer with deionized water multiple times to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure to obtain PVBAz.

Part B: Reduction of PVBAz to Poly(vinyl benzylamine) (PVBAm)

Materials:

  • Poly(vinylbenzyl azide) (PVBAz)

  • Triphenylphosphine (PPh3) or Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

Procedure (using Staudinger Reaction):

  • Dissolve the dried PVBAz in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add a slight excess of triphenylphosphine (approx. 1.1 equivalents per azide group).

  • Stir the reaction at room temperature for 12-24 hours. The reaction progression leads to the formation of a phosphine imine intermediate.

  • To hydrolyze the intermediate, add an aqueous solution of HCl (e.g., 2 M) and stir for another 6-12 hours.

  • Basify the reaction mixture by the slow addition of an aqueous NaOH solution until the pH is >10 to deprotonate the amine.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final poly(vinyl benzylamine).

  • Characterize the polymer using FTIR (disappearance of the azide peak at ~2100 cm-1 and appearance of N-H peaks) and 1H NMR.

Visualizations

Diagrams of Pathways and Workflows

epoxy_curing epoxy Epoxy Resin (contains epoxide groups) mix Mixing epoxy->mix benzylamine Benzylamine (Primary Amine Curing Agent) benzylamine->mix reaction Ring-Opening Addition (Nucleophilic Attack) mix->reaction Initiates Curing network Cross-linked Thermoset Polymer reaction->network Forms 3D Network

Caption: Workflow for curing epoxy resin with benzylamine.

post_polymerization_modification start_polymer Precursor Polymer (e.g., Poly(ethyl thioacrylate)) reaction Amidation Reaction (Nucleophilic Acyl Substitution) start_polymer->reaction reagent Benzylamine Derivative reagent->reaction purification Purification (Dialysis / Precipitation) reaction->purification Crude Product final_polymer Functionalized Polymer (e.g., Poly(N-benzylacrylamide)) purification->final_polymer Pure Product

Caption: General workflow for post-polymerization modification.

pvbam_synthesis pvbc Poly(vinylbenzyl chloride) (PVBC) azidation Azidation (+ NaN3) pvbc->azidation Step 1 pvbaz Poly(vinylbenzyl azide) (PVBAz) azidation->pvbaz reduction Staudinger Reduction 1. + PPh3 2. + H2O/Acid pvbaz->reduction Step 2 pvbam Poly(vinyl benzylamine) (PVBAm) reduction->pvbam

Caption: Synthesis pathway for Poly(vinyl benzylamine).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-Tetrazol-5-yl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(1H-Tetrazol-5-yl)benzylamine, a key intermediate in pharmaceutical development. The primary route of synthesis involves the [2+3] cycloaddition of a nitrile with an azide source.

Troubleshooting Guide

Question: I am experiencing very low yields in my synthesis of this compound from 3-cyanobenzylamine and sodium azide. What are the common causes and how can I improve the yield?

Answer:

Low yields in the synthesis of 5-substituted-1H-tetrazoles are a common issue. Several factors in your reaction setup could be the cause. A systematic approach to troubleshooting can help identify and resolve the problem.

Initial Checks & Common Issues:

  • Reagent Quality: Ensure the 3-cyanobenzylamine is pure and the sodium azide has not been deactivated by improper storage.

  • Solvent Choice: The choice of solvent is critical. While Dimethylformamide (DMF) is widely used, other solvents like DMSO, water, or isopropanol have been shown to be effective, sometimes with the aid of specific catalysts.[1][2] Reactions in toluene may not proceed at all, while DMSO can sometimes lead to unwanted side products.[2]

  • Temperature and Reaction Time: These parameters are crucial. The reaction often requires heating, typically between 100-150 °C.[3] However, prolonged heating at very high temperatures can lead to decomposition. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1][4]

  • pH and Additives: The presence of a proton source can activate the nitrile group and facilitate the reaction.[3][5] Ammonium chloride is commonly used in conjunction with sodium azide to generate in situ hydrazoic acid, which can improve reaction rates.[1][6] Lewis acids can also be employed for nitrile activation.[1]

Troubleshooting Workflow for Low Yield:

Below is a decision-making workflow to help you troubleshoot low yield issues.

LowYieldTroubleshooting start Low Yield Observed reagent_check Verify Purity of 3-Cyanobenzylamine and Sodium Azide start->reagent_check solvent_check Evaluate Solvent System (DMF, Water, etc.) reagent_check->solvent_check Reagents OK success Yield Improved reagent_check->success Impurity Found & Resolved conditions_check Optimize Reaction Temperature & Time solvent_check->conditions_check Solvent OK solvent_check->success Solvent Changed & Yield Improved additive_check Incorporate an Additive? (e.g., NH4Cl, Lewis Acid) conditions_check->additive_check Conditions Optimized conditions_check->success New Conditions Improved Yield catalyst_check Consider a Catalyst (e.g., Zinc, Cobalt-Nickel) additive_check->catalyst_check Still Low Yield additive_check->success Additive Boosted Yield purification_check Review Purification/ Workup Procedure catalyst_check->purification_check Still Low Yield catalyst_check->success Catalyst Boosted Yield purification_check->success Workup Optimized

Caption: Troubleshooting workflow for low yield.

Strategies for Yield Improvement:

  • Catalysis: The use of catalysts can significantly enhance reaction rates and yields. Zinc salts (e.g., ZnCl₂) are effective in solvents like water or isopropanol.[4] Heterogeneous catalysts, such as cobalt-nickel on magnetic mesoporous hollow spheres, have also been reported to give excellent yields (up to 98%) in short reaction times.[7]

  • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[1][4]

  • Alternative Starting Material: Consider starting from 3-aminobenzonitrile.[8] The synthesis would first involve the tetrazole formation from the nitrile group, followed by the reduction of a suitable protecting group on the amine if necessary, or direct use if the amine is already present.

Question: My reaction mixture is showing multiple spots on TLC, and I am having trouble isolating the desired this compound. What are potential side products and how can I improve purification?

Answer:

Side product formation can complicate purification and reduce the overall yield.

Potential Side Products:

  • Isomers: The tetrazole ring can exist as 1H and 2H tautomers.[9] Depending on the reaction conditions and subsequent workup, you might isolate a mixture.

  • Decomposition Products: At high temperatures, both the starting materials and the product can decompose.

  • Solvent-Related Impurities: High-boiling point aprotic solvents like DMF or DMSO can be difficult to remove completely and may interfere with purification.

Improving Purification:

  • Extraction from High-Boiling Solvents: If your compound is in DMSO or DMF, a common technique is to dilute the reaction mixture with a large volume of water (or 10% NaCl solution) and then extract the product with an appropriate organic solvent in which your product is more soluble than in water.[10]

  • Acid-Base Extraction: Since this compound has a basic amine group and an acidic tetrazole proton (pKa similar to a carboxylic acid), you can use acid-base chemistry for purification.[6]

    • Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., dilute HCl) to protonate the amine group, moving it to the aqueous layer. Wash the organic layer to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the amine and extract the pure product back into an organic solvent.

    • Alternatively, dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH) to deprotonate the tetrazole ring. Wash with an organic solvent to remove neutral/basic impurities. Then, acidify the aqueous layer to precipitate the product, which can be collected by filtration.

  • Chromatography: If extraction methods are insufficient, column chromatography is a reliable method for separating the product from impurities.

Question: I am concerned about the safety of using sodium azide. What are the primary hazards and necessary precautions?

Answer:

Safety is paramount when working with azides.

Primary Hazards:

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.

  • Explosion Risk: When sodium azide reacts with acids (like the commonly used ammonium chloride), it forms hydrazoic acid (HN₃), which is volatile, toxic, and highly explosive.[1][6] Additionally, azides can form explosive heavy metal azides if they come into contact with metals like lead, copper, mercury, or silver.[6]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving sodium azide and the reaction itself must be performed in a well-ventilated chemical fume hood.[6]

  • Avoid Metal Contact: Use glass, Teflon, or other non-metal spatulas and equipment. Avoid contact with metal pipes or surfaces.

  • Quenching and Waste Disposal: Unreacted azide in the reaction mixture must be carefully quenched before disposal. A common method is to treat the aqueous waste with an excess of sodium nitrite followed by acidification to destroy the residual azide. Dispose of azide-containing waste according to your institution's hazardous waste protocols. Do not mix azide waste with other chemical waste streams that may contain heavy metals.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the tetrazole ring from a nitrile and an azide?

A1: The reaction is a [2+3] cycloaddition. While sometimes depicted as a concerted, one-step process, computational studies and experimental evidence suggest that the mechanism can vary.[3][6] In the presence of a proton source (like H⁺ from NH₄Cl), the reaction likely proceeds through a stepwise mechanism where the nitrile nitrogen is first protonated, activating it for nucleophilic attack by the azide anion. This is followed by cyclization to form the tetrazole ring.[3][5]

ReactionMechanism cluster_activation Nitrile Activation cluster_cycloaddition Cycloaddition RCN R-C≡N Nitrile ActivatedNitrile R-C≡N⁺-H Activated Nitrile RCN->ActivatedNitrile + H⁺ N3 ⁻N=N⁺=N⁻ Azide Ion H_plus H⁺ Intermediate Imidoyl Azide Intermediate ActivatedNitrile->Intermediate + N₃⁻ Tetrazole {5-Substituted-1H-tetrazole} Intermediate->Tetrazole Cyclization

Caption: Simplified mechanism of acid-assisted tetrazole synthesis.

Q2: Can I use an alternative to sodium azide?

A2: Due to the hazards of sodium azide, researchers have explored alternatives. Trimethylsilyl azide (TMSN₃) is a common substitute, often used in multicomponent reactions like the Ugi-tetrazole reaction.[11] However, TMSN₃ should also be handled with care. Other methods are being developed to avoid late-stage use of azides altogether.[4]

Q3: How do reaction conditions affect the yield of 5-substituted 1H-tetrazoles?

A3: The yield is highly dependent on the interplay between solvent, temperature, catalyst, and reaction time. The table below summarizes conditions from various studies on the synthesis of 5-phenyl-1H-tetrazole (a model compound) which can be extrapolated to your synthesis.

CatalystAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
NoneNH₄ClDMF12024~69[1]
None (MW)NH₄ClDMF150 (MW)0.07 (4 min)90[1]
SO₃H-carbonNoneDMF100692[2]
ZnCl₂NoneWater10012High (not specified)[4]
Co-Ni/Fe₃O₄NoneNot specifiedNot specified0.13-0.73up to 98[7]

Q4: What is a general experimental protocol I can start with?

A4: The following is a general starting protocol for the synthesis of a 5-substituted 1H-tetrazole from a nitrile, which should be adapted and optimized for 3-cyanobenzylamine.

General Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanobenzylamine (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as DMF, to the flask (e.g., to a concentration of 0.5 M).

  • Reaction: Heat the reaction mixture with stirring in an oil bath at 110-120 °C. Monitor the reaction progress by TLC.

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing water.

    • Acidify the aqueous mixture to pH ~2 with dilute HCl. This will protonate the product and may cause it to precipitate. If it does not precipitate, proceed to extraction.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final this compound.

Disclaimer: This guide is intended for informational purposes for trained research professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

Technical Support Center: Purification of Crude 3-(1H-Tetrazol-5-yl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(1H-Tetrazol-5-yl)benzylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography - Inappropriate solvent system (poor separation of product and impurities).- Column overloading.- Cracking or channeling of the stationary phase.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for polar amines is a gradient of methanol in dichloromethane.[1]- Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[2]- Ensure proper packing of the column to create a uniform stationary phase bed.[2]
Product Fails to Crystallize During Recrystallization - The chosen solvent is too good a solvent for the compound.- The solution is not sufficiently saturated.- Presence of impurities inhibiting crystal formation.- Use a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Consider solvent pairs like ethanol/water or ethyl acetate/hexanes.- Concentrate the solution by slowly evaporating the solvent.- Attempt to "seed" the solution with a small crystal of pure product, if available. Scratching the inside of the flask with a glass rod can also induce crystallization.
Low Yield After Purification - Loss of product during transfers.- Incomplete extraction during acid-base workup.- Degradation of the product on acidic silica gel.- Minimize the number of transfer steps.- Perform multiple extractions (at least 3) with the organic solvent to ensure complete recovery from the aqueous phase.- Consider using neutral or basic alumina for column chromatography if product degradation is suspected.[1] Alternatively, add a small amount of a volatile base like triethylamine to the eluent.[3]
Multiple Spots on TLC of Purified Product - Incomplete purification.- Decomposition of the product on the TLC plate (silica is acidic).- Re-purify the material using a different method (e.g., recrystallization if column chromatography was used initially).- Spot the TLC plate and develop it immediately. Consider using TLC plates with a neutral adsorbent if available.
Oily Product Instead of a Solid - Presence of residual solvent.- The product may be a salt form that is not crystalline.- The product may have a low melting point.- Dry the product under high vacuum for an extended period.- Ensure the product is in its free-base form after any acid-base extraction by thoroughly neutralizing with a base.- Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities may include unreacted starting materials such as 3-cyanobenzylamine or sodium azide, as well as byproducts from the tetrazole formation reaction.[4][5] Degradation products of benzylamine can also be present.[6]

Q2: Which purification method is most suitable for this compound?

A2: Both column chromatography and acid-base extraction are effective methods. Column chromatography on silica gel using a polar solvent system like dichloromethane/methanol can provide high purity.[1] Acid-base extraction is a scalable method that leverages the basicity of the benzylamine moiety and the acidity of the tetrazole proton.[7] Recrystallization can be used as a final polishing step.

Q3: How can I perform an acid-base extraction for this compound?

A3: Dissolve the crude material in an organic solvent like ethyl acetate. To isolate the basic this compound, extract the organic layer with an aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which can be extracted back into an organic solvent.

Q4: What is a good starting solvent system for column chromatography?

A4: A good starting point for column chromatography on silica gel is a mobile phase of dichloromethane with a small percentage of methanol (e.g., 1-5%). The polarity can be gradually increased by increasing the methanol concentration to elute the product. For particularly stubborn amines that streak on silica, adding a small amount (0.1-1%) of triethylamine or ammonia in methanol to the eluent can improve the peak shape and recovery.[1][3]

Q5: My purified product has a purity of 95%, how can I improve it?

A5: A purity of 95% is often achieved after initial purification.[8] To further improve purity, a second purification step using a different technique is recommended. If the initial purification was done by column chromatography, recrystallization from a suitable solvent system could be effective in removing closely related impurities.

Experimental Protocols

Column Chromatography
  • Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial, least polar eluent. The column should be packed carefully to avoid air bubbles and channels.[2]

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, impregnated silica is carefully added to the top of the column.[9]

  • Elution: The column is eluted with a solvent system of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 50 mL for a 1g scale). The protonated amine will move into the aqueous layer.

  • Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) until the pH is >10. The free amine should precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Purification Workflow

PurificationWorkflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve acid_base Acid-Base Extraction dissolve->acid_base Option 1 column_chrom Column Chromatography dissolve->column_chrom Option 2 recrystallize Recrystallization acid_base->recrystallize waste Impurities acid_base->waste column_chrom->recrystallize column_chrom->waste pure_product Pure Product recrystallize->pure_product recrystallize->waste

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-substituted tetrazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-substituted tetrazoles, particularly via the [3+2] cycloaddition of nitriles and azides.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Nitrile: Electron-rich or sterically hindered nitriles may exhibit low reactivity.- Increase reaction temperature and/or time. - Use a more effective catalyst (see Catalyst Comparison table below). - Consider microwave-assisted synthesis to accelerate the reaction.[1]
2. Catalyst Deactivation: The chosen catalyst may be poisoned by impurities or not be suitable for the specific substrate.- Ensure all reagents and solvents are pure and dry. - Experiment with different Lewis or Brønsted acid catalysts. Zinc salts are broadly effective.[1][2] - For a heterogeneous catalyst, ensure it is properly activated and not fouled.
3. Insufficient Hydrazoic Acid Formation (in situ): If using a method that generates HN₃ in situ, the conditions may not be optimal.- Adjust the pH. Some methods work well under slightly acidic conditions, while others, like the Sharpless zinc bromide procedure, are designed to minimize HN₃ in the headspace by maintaining a slightly alkaline pH.[2]
Formation of Side Products 1. Lactam Formation (Schmidt Reaction): When using ketones as starting materials, lactam formation can be a competing reaction.- Use non-aqueous conditions and a Lewis acid or concentrated mineral acid to favor the pathway to the tetrazole.[3] - Trimethylsilyl azide (TMSN₃) can be a less hazardous alternative to hydrazoic acid and may favor tetrazole formation.[3]
2. Unwanted Byproducts from Reagents: Some catalysts or reagents can lead to undesired side reactions.- Toxic organometallic reagents like tin or silicon azides can be difficult to remove completely.[4] Consider alternative, less toxic catalysts. - If using amine salts as catalysts, ensure the correct stoichiometry to avoid side reactions.[5]
Safety Concerns 1. Generation of Explosive Hydrazoic Acid (HN₃): The reaction of sodium azide with an acid can produce highly toxic and explosive hydrazoic acid.[6]- pH Control: Maintain a pH above 8 to minimize the formation of free HN₃. The use of zinc oxide can help maintain this pH. - Safer Azide Sources: Use trimethylsilyl azide (TMSN₃) or tri-n-butyltin azide (Bu₃SnN₃) as alternatives to sodium azide/acid systems, though these also have their own handling considerations.[3] - Continuous Flow Synthesis: This method minimizes the accumulation of hazardous intermediates like HN₃ in the headspace, making the process inherently safer, especially at elevated temperatures.[7] - Quenching: Always quench excess azide at the end of the reaction. A common method is the addition of sodium nitrite and sulfuric acid to convert hydrazoic acid into nitrogen and nitrous oxide gases.
2. Formation of Shock-Sensitive Metal Azides: The combination of some metal salts (e.g., copper) and sodium azide can form explosive heavy metal azides.- Exercise extreme caution when using metal salt catalysts with sodium azide. - Consider heterogeneous catalysts that can be easily filtered off.[8]
Difficult Purification 1. Removal of Catalyst: Some catalysts, particularly homogeneous ones, can be difficult to separate from the product.- Use a heterogeneous catalyst such as silica sulfuric acid, zeolites, or polymer-supported catalysts, which can be removed by simple filtration.[8][9][10]
2. Product Isolation: The tetrazole product may be highly soluble in the reaction solvent or difficult to crystallize.- After quenching the reaction, adjust the pH of the aqueous solution to precipitate the tetrazole product.[11] - If the product is not precipitating, saturate the aqueous layer with NaCl and extract with an organic solvent like ethyl acetate.[12] - Column chromatography may be necessary for non-polar tetrazoles.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-substituted tetrazoles?

The most prevalent method is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[4][13] This reaction is often catalyzed by a Lewis or Brønsted acid.

Q2: What are the main safety hazards associated with tetrazole synthesis?

The primary hazard is the use of sodium azide, which can generate highly toxic and explosive hydrazoic acid (HN₃), especially under acidic conditions.[6] Additionally, the use of certain metal catalysts with azides can form shock-sensitive heavy metal azides.[6]

Q3: How can I minimize the risk of hydrazoic acid exposure?

Several strategies can be employed:

  • Use of safer azide sources: Trimethylsilyl azide (TMSN₃) is less hazardous than generating HN₃ in situ.[3]

  • pH control: Maintaining a slightly alkaline reaction medium (pH ~8) can significantly reduce the concentration of free HN₃ in the headspace.[2]

  • Catalyst choice: The use of zinc oxide as a catalyst has been shown to be efficient while keeping the concentration of HN₃ in the headspace very low.

  • Continuous flow chemistry: This approach avoids the accumulation of large amounts of hazardous materials and allows for safer operation at high temperatures.[7]

Q4: My nitrile is unreactive. What can I do?

For unreactive nitriles (e.g., electron-rich or sterically hindered), you can try:

  • Harsher conditions: Increase the reaction temperature and/or duration.

  • Microwave irradiation: This can significantly reduce reaction times and improve yields for inactive nitriles.[1]

  • More potent catalysts: A variety of catalysts have been developed to activate nitriles. Refer to the Catalyst Comparison table below for options.

Q5: Are there alternatives to using nitriles as starting materials?

Yes, 5-substituted tetrazoles can also be synthesized from other starting materials, including:

  • Aldoximes, which can undergo cycloaddition with diphenyl phosphorazidate (DPPA).[1]

  • Amides, using reagents like diphenyl phosphorazidate that act as both an activator and an azide source.[1]

  • Thiocyanates, which can be converted to tetrazoles using zinc(II) chloride and sodium azide.[1][11]

Q6: What are the advantages of using a heterogeneous catalyst?

Heterogeneous catalysts offer several advantages, including:

  • Easy separation: They can be removed from the reaction mixture by simple filtration, simplifying product purification.[10]

  • Reusability: Many heterogeneous catalysts can be recovered and reused for multiple reaction cycles, making the process more cost-effective and environmentally friendly.[8][10]

Quantitative Data Summary

Table 1: Comparison of Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference(s)
NoneDMSO120>2440[14]
Pyridine hydrochlorideDMF110884[5]
ZnBr₂Water100+2475[2][12]
Silica Sulfuric AcidDMFReflux595[9][15]
CuSO₄·5H₂O (2 mol%)DMSO1200.598[14]
CoY ZeoliteToluene1201492[8]
ZnOaq. THF80-~100

Key Experimental Protocols

Protocol 1: Zinc-Catalyzed Synthesis of 5-Substituted Tetrazoles in Water

This protocol is based on the work of Sharpless and co-workers and offers a safer, environmentally friendly approach.[2][12]

Materials:

  • Nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.2-1.5 equiv)

  • Zinc bromide (ZnBr₂) (1.0-1.5 equiv)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the nitrile, sodium azide, zinc bromide, and water.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. Reaction times can vary from 24 to 48 hours depending on the substrate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a 5% NaOH solution to dissolve the product and precipitate zinc hydroxide.

  • Filter the suspension to remove the zinc hydroxide precipitate.

  • Carefully acidify the filtrate with concentrated HCl to a pH of ~1. This will cause the tetrazole product to precipitate.

  • Collect the solid product by filtration, wash with dilute HCl, and dry.

Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis in DMF

This method utilizes a heterogeneous catalyst for easy work-up.[9][15]

Materials:

  • Nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Silica sulfuric acid (0.1 g per 1 mmol of nitrile)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask, combine the nitrile, sodium azide, silica sulfuric acid, and DMF.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter to remove the silica sulfuric acid catalyst. The catalyst can be washed with ethyl acetate and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate.

Visualizations

Experimental Workflow for [3+2] Cycloaddition

G General Workflow for [3+2] Cycloaddition of Nitriles and Azides reagents Combine Nitrile, Azide Source, Catalyst, and Solvent reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete quench Cool and Quench Excess Azide monitoring->quench Complete workup Aqueous Workup (Catalyst Removal, pH Adjustment) quench->workup isolation Isolate Product (Precipitation/Filtration or Extraction) workup->isolation purification Purify Product (Recrystallization or Chromatography) isolation->purification product Characterize Final 5-Substituted Tetrazole purification->product

Caption: General workflow for the synthesis of 5-substituted tetrazoles.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in Tetrazole Synthesis start Low or No Yield check_nitrile Is the nitrile sterically hindered or electron-rich? start->check_nitrile increase_conditions Increase Temperature/Time or Use Microwave check_nitrile->increase_conditions Yes check_catalyst Is the catalyst appropriate and active? check_nitrile->check_catalyst No success Improved Yield increase_conditions->success change_catalyst Try a different catalyst (e.g., ZnBr₂, CuSO₄) check_catalyst->change_catalyst No check_reagents Are reagents and solvents pure and dry? check_catalyst->check_reagents Yes change_catalyst->success purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Caption: Decision tree for troubleshooting low product yield.

Safety Considerations for Hydrazoic Acid

G Mitigation of Hydrazoic Acid (HN₃) Hazards cluster_risk Risk Factor cluster_mitigation Mitigation Strategies risk NaN₃ + Acid → HN₃ (Toxic & Explosive) ph_control pH Control (Maintain pH > 8) risk->ph_control alt_azide Alternative Azide Source (e.g., TMSN₃) risk->alt_azide flow_chem Continuous Flow Reactor (No Headspace Accumulation) risk->flow_chem quenching Proper Quenching (e.g., NaNO₂/H₂SO₄) risk->quenching safer_synthesis Safer Synthesis Procedure ph_control->safer_synthesis alt_azide->safer_synthesis flow_chem->safer_synthesis quenching->safer_synthesis

Caption: Key strategies for mitigating the hazards of hydrazoic acid.

References

Technical Support Center: Synthesis of Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of benzylamine and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing primary benzylamines?

A1: The primary synthetic routes to benzylamines include:

  • Reductive Amination of Benzaldehyde: Reaction of benzaldehyde with ammonia or a primary amine in the presence of a reducing agent.[1][2][3]

  • Reaction of Benzyl Halides with Ammonia: A direct alkylation approach, though often leading to mixtures of primary, secondary, and tertiary amines.[4][5][6]

  • Gabriel Synthesis: Utilizes potassium phthalimide and a benzyl halide to produce a pure primary amine, avoiding over-alkylation.[7][8][9][10][11][12][13]

  • Delepine Reaction: Involves the reaction of a benzyl halide with hexamethylenetetramine followed by acidic hydrolysis.[14][15][16][17]

  • Hofmann Rearrangement: A method to convert an amide into a primary amine with one less carbon atom.[18][19][20][21]

Q2: I am getting significant amounts of secondary and tertiary amines in my reaction of benzyl chloride with ammonia. How can I avoid this?

A2: The formation of dibenzylamine and tribenzylamine is a common side reaction due to the primary amine product being more nucleophilic than ammonia. To minimize over-alkylation, a large molar excess of ammonia to benzyl chloride should be used, with ratios of 20:1 or even higher being reported to improve the yield of the primary amine.[4][5][6]

Q3: During the Gabriel synthesis, I am having trouble with the final hydrolysis step to release the benzylamine. What are the common issues?

A3: The hydrolysis of N-benzylphthalimide can be challenging.

  • Acidic Hydrolysis: This method can have low yields.

  • Ing-Manske Procedure (Hydrazinolysis): The use of hydrazine hydrate is a common alternative.[7][11] A key challenge with this method is the separation of the phthalhydrazide precipitate from the desired benzylamine product.[11] Ensuring complete reaction and proper workup procedures are crucial.

Q4: My reductive amination of benzaldehyde is producing a significant amount of benzyl alcohol. What is causing this?

A4: The formation of benzyl alcohol is a common side reaction in reductive aminations. This occurs when the reducing agent directly reduces the benzaldehyde starting material before it can react with the amine to form the imine intermediate.[22] To mitigate this, consider the following:

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1][22]

  • Reaction Conditions: Optimize the reaction temperature and addition rate of the reducing agent to favor imine formation and subsequent reduction over direct aldehyde reduction.[22]

Troubleshooting Guides

Problem 1: Low Yield of Primary Benzylamine in Reductive Amination
Symptom Possible Cause Troubleshooting Steps
Low overall yield with significant unreacted benzaldehyde. Incomplete imine formation.- Ensure the removal of water formed during imine formation, as the reaction is an equilibrium. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[22] - An acid catalyst can be used to promote imine formation.[22]
Presence of benzyl alcohol as a major byproduct. Premature reduction of benzaldehyde.- Use a less reactive hydride donor like NaBH(OAc)₃ or NaBH₃CN.[1][22] - Add the reducing agent portion-wise to the pre-formed imine.
Formation of secondary amine (dibenzylamine). Reaction of the primary benzylamine product with remaining benzaldehyde.- Use a large excess of the ammonia source. - Optimize the stoichiometry to ensure all the aldehyde is consumed.
Problem 2: Over-alkylation in Synthesis from Benzyl Halides
Symptom Possible Cause Troubleshooting Steps
Product is a mixture of primary, secondary, and tertiary benzylamines. The primary amine product is more nucleophilic than the starting ammonia/amine and reacts further with the benzyl halide.- Use a significant molar excess of ammonia (e.g., 20:1 or greater) to statistically favor the reaction of the benzyl halide with ammonia.[4][5][6] - Consider an alternative method that avoids over-alkylation, such as the Gabriel synthesis.[8]
Low yield of desired primary amine. Competing elimination reactions (E2) if using a hindered benzyl halide or a strong, bulky base.[9]- Use a less hindered benzyl halide if possible. - Use a non-bulky nucleophile/base.

Experimental Protocols

Key Experiment: Gabriel Synthesis of Benzylamine

This protocol is adapted from established literature procedures.[7][8]

Step 1: Formation of N-Benzylphthalimide

  • Combine potassium phthalimide and benzyl bromide in a suitable solvent (e.g., DMF).[10]

  • Heat the mixture to facilitate the SN2 reaction.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and precipitate the product by adding water.

  • Filter and wash the solid N-benzylphthalimide.

Step 2: Hydrolysis of N-Benzylphthalimide (Hydrazinolysis)

  • Suspend the N-benzylphthalimide in ethanol or methanol.

  • Add hydrazine hydrate to the suspension.[7]

  • Reflux the mixture. A precipitate of phthalhydrazide will form.[7][11]

  • After cooling, acidify the mixture with HCl to precipitate any remaining phthalhydrazide and to form the benzylamine hydrochloride salt.

  • Filter to remove the phthalhydrazide.

  • Make the filtrate basic with a strong base (e.g., NaOH) to liberate the free benzylamine.

  • Extract the benzylamine with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent.

  • Purify the benzylamine by distillation.[23]

Visualizations

logical_relationship cluster_synthesis Benzylamine Synthesis Methods cluster_issues Common Side Reactions ReductiveAmination Reductive Amination Overalkylation Over-alkylation (Secondary/Tertiary Amines) ReductiveAmination->Overalkylation can cause AldehydeReduction Aldehyde Reduction (Benzyl Alcohol) ReductiveAmination->AldehydeReduction can cause Gabriel Gabriel Synthesis HydrolysisIssues Hydrolysis/Workup Issues Gabriel->HydrolysisIssues can have DirectAlkylation Direct Alkylation DirectAlkylation->Overalkylation leads to

Caption: Common issues associated with different benzylamine synthesis methods.

experimental_workflow start Start: Benzaldehyde + Ammonia imine_formation Imine Formation (Schiff Base Intermediate) start->imine_formation side_reaction_1 Side Reaction: Aldehyde Reduction start->side_reaction_1 reduction Reduction (e.g., NaBH4) imine_formation->reduction product Primary Amine (Benzylamine) reduction->product side_reaction_2 Side Reaction: Over-alkylation product->side_reaction_2 benzyl_alcohol Benzyl Alcohol side_reaction_1->benzyl_alcohol secondary_amine Secondary Amine side_reaction_2->secondary_amine

Caption: Workflow for reductive amination showing potential side reactions.

References

Technical Support Center: Troubleshooting Low Yields in Multicomponent Reactions with Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during multicomponent reactions (MCRs) involving tetrazoles, such as the Ugi and Passerini reactions.

Troubleshooting Guide: Low Reaction Yields

This guide is designed to help you diagnose and resolve issues leading to low product yields in your tetrazole multicomponent reactions.

Problem: My Ugi-tetrazole reaction is giving a low yield.

Low yields in Ugi-tetrazole reactions can stem from several factors, from reactant purity to reaction conditions. Follow this troubleshooting workflow to identify and address the potential cause.

Ugi_Troubleshooting start Low Ugi-Tetrazole Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK optimization 4. Systematic Optimization check_reagents->optimization Impurity/Stoichiometry Issue Found sub1 Purity of amine, aldehyde/ketone, isocyanide, and azide source? Stoichiometry of reactants correct? check_reagents->sub1 side_reactions 3. Investigate Potential Side Reactions check_conditions->side_reactions Conditions Appear Optimal check_conditions->optimization Suboptimal Conditions Identified sub2 Solvent appropriate? (e.g., MeOH, DMF) Temperature optimal? Reaction time sufficient? check_conditions->sub2 side_reactions->optimization Side Products Identified sub3 Formation of 'atypical Ugi' isomer? Decomposition of starting materials? side_reactions->sub3 success Improved Yield optimization->success

Caption: Troubleshooting workflow for low yields in Ugi-tetrazole reactions.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. While methanol is commonly used, dimethylformamide (DMF) at elevated temperatures (e.g., 100°C) has been shown to improve yields in some cases.[1] Conversely, for certain substrates, lowering the reaction temperature to 0°C or -10°C might increase the formation of the desired product over side products.[2]

  • Side Reactions: An "atypical Ugi" reaction can occur, leading to a constitutional isomer where the tetrazole moiety is at a different position.[2] This side reaction can become more prominent with certain amino acid-derived isocyano amides. Careful characterization of the product mixture is essential to identify such isomers.

  • Challenging Substrates: Some starting materials, like certain oxo-tetrazole building blocks, can be challenging to incorporate into Ugi reactions, leading to lower yields.[3][4] In such cases, extensive optimization of reaction conditions for the specific substrates is necessary.[4]

  • Catalyst Issues: While many Ugi-tetrazole reactions are catalyst-free, some variations might be sensitive to trace impurities. If a catalyst is used, ensure its activity and purity. Interestingly, for some post-Ugi cyclizations, moving to catalyst-free conditions with a suitable base like K₂CO₃ can significantly enhance yields.[1]

Problem: My Passerini-tetrazole reaction yield is unexpectedly low.

The Passerini three-component reaction (PT-3CR) for tetrazole synthesis is generally efficient, but low yields can occur due to side reactions or suboptimal conditions.

Passerini_Troubleshooting start Low Passerini-Tetrazole Yield check_solvent 1. Evaluate Solvent System start->check_solvent check_temp_time 2. Optimize Temperature & Time check_solvent->check_temp_time Solvent Optimized consider_assist 4. Consider Assisted Synthesis check_solvent->consider_assist Yield Still Low sub1 Single solvent vs. biphasic system? (e.g., Toluene/Water 9:1) check_solvent->sub1 check_side_products 3. Analyze for Side Products check_temp_time->check_side_products Temp/Time Optimized check_temp_time->consider_assist Yield Still Low sub2 Higher temperatures can reduce yields. Longer reaction times may be needed. check_temp_time->sub2 check_side_products->consider_assist Side Products Present sub3 Formation of 1-benzyl-1H-tetrazole? Unreacted starting material? check_side_products->sub3 success Improved Yield consider_assist->success sub4 Use of sonication or microwave? consider_assist->sub4

Caption: Troubleshooting workflow for low yields in Passerini-tetrazole reactions.

Potential Causes and Solutions:

  • Inappropriate Solvent System: The choice of solvent can dramatically impact the yield. In some cases, a biphasic solvent system like toluene/water (9:1) can lead to quantitative product formation, whereas single solvents result in low to moderate yields.[3][4]

  • Formation of Side Products: A common reason for low yields is the formation of side products, such as 1-benzyl-1H-tetrazole, or low conversion rates leaving the oxo-tetrazole component unreacted.[3][4]

  • Reaction Temperature and Time: Increasing the reaction temperature does not always improve the yield and can sometimes lead to a significant reduction.[3][4] Optimization of both temperature and reaction time is crucial.

  • Lack of Activation: Some Passerini reactions benefit from physical activation methods. The use of sonication has been shown to accelerate the reaction rate and provide high to quantitative yields, often avoiding the formation of TMS-ether side products.[5][6][7][8][9]

Data Summary Tables

Table 1: Effect of Solvent on Passerini-Tetrazole Reaction Yield

EntrySolvent SystemTemperature (°C)TimeYield (%)Reference
1WaterMicrowave (100)80 min52[3]
2MeOH/Water (1:1)Sonication (RT)10-30 minGood to Excellent[5][6][7][8][9]
3DCMRT24 hModerate to Good[3]
4Toluene/Water (9:1)Microwave (80)60 min90[3][4]
5DMF100-Higher Conversion[1]

Table 2: Influence of Reaction Conditions on Ugi-Heck One-Pot Synthesis Yield

EntryCatalyst (mol%)Ligand (mol%)Base (2 equiv)Temperature (°C)Yield (%)Reference
1Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃10560[10]
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃105Low[10]
3Pd(OAc)₂ (10)PPh₃ (20)K₃PO₄105Low[10]
4Pd(OAc)₂ (10)PPh₃ (20)Cs₂CO₃105Low[10]
5PdCl₂ (10)PPh₃ (20)K₂CO₃105Low[11]
6N-Alkylation StepPd(OAc)₂ (10)PPh₃ (20)K₂CO₃10574

Experimental Protocols

Protocol 1: General Procedure for Ugi-Azide Four-Component Reaction

This protocol is adapted from a one-pot Ugi-azide and Heck reaction synthesis.[10]

  • In a reaction vessel, combine the aldehyde (1 mmol), amine hydrochloride (1 mmol), trimethylsilyl azide (1 mmol), and isocyanide (1 mmol) in methanol (5 mL).

  • Stir the mixture at 40°C for 24 hours.

  • Upon completion (monitored by TLC), evaporate the solvent under vacuum to obtain the crude Ugi adduct.

  • The crude product can be used in subsequent steps without further purification or purified by column chromatography if required.

Protocol 2: Sonication-Assisted Passerini-Tetrazole Three-Component Reaction (PT-3CR)

This protocol is based on an efficient, catalyst-free method.[5][6][7][8][9]

  • To a mixture of an aldehyde or ketone (1.0 mmol) and an isocyanide (1.0 mmol) in a 1:1 mixture of methanol and water (2.0 mL), add trimethylsilyl azide (TMSN₃, 1.2 mmol).

  • Place the reaction vial in an ultrasonic bath and sonicate at room temperature.

  • Monitor the reaction progress by TLC. Reaction times are typically short (10-30 minutes).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 5-(1-hydroxyalkyl)tetrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in tetrazole MCRs?

A1: While there is no single answer, suboptimal reaction conditions (particularly solvent and temperature) and the occurrence of side reactions are the most frequently reported causes for low yields.[1][2][3][4] For Passerini reactions, side product formation can be a major issue[3][4], while for Ugi reactions, the formation of constitutional isomers can reduce the yield of the desired product.[2]

Q2: How can I avoid using hazardous reagents like hydrazoic acid (HN₃)?

A2: The use of trimethylsilyl azide (TMSN₃) is a widely accepted and safer alternative to the highly toxic and explosive hydrazoic acid or sodium azide in combination with strong acids.[5] TMSN₃ serves as an in situ source of HN₃ under milder conditions.

Q3: Can ketones be used effectively in Passerini-tetrazole reactions?

A3: Yes, ketones are compatible with the Passerini-tetrazole reaction. For instance, cyclohexanone has been shown to give good yields (84%) under sonication-assisted conditions.[5]

Q4: Are there catalyst-free methods for these reactions?

A4: Absolutely. Many modern protocols for both Ugi- and Passerini-tetrazole reactions are performed without a catalyst.[1][5] For example, a highly efficient sonication-assisted Passerini-tetrazole reaction has been developed that is completely catalyst-free.[5][6][7][8][9]

Q5: What is an "atypical Ugi" product and how can I detect it?

A5: An "atypical Ugi" product is a constitutional isomer of the expected Ugi-tetrazole product where the tetrazole ring has migrated to a different position in the molecule.[2] This occurs through a competing reaction mechanism. Detecting it requires careful spectroscopic analysis (NMR, MS) of the product mixture to identify and characterize the different isomers.

Q6: My reaction involves a post-MCR cyclization (e.g., Heck reaction) and the overall yield is low. What should I investigate?

A6: In tandem MCR-cyclization sequences, the yield of the final product depends on the efficiency of both steps. If the initial MCR yield is good, focus on the cyclization conditions. For a Ugi-Heck sequence, factors like the palladium catalyst, ligand, base, and solvent are critical.[10] In some cases, an intermediate step, such as N-alkylation of the Ugi product, can dramatically improve the yield of the subsequent Heck cyclization.[10]

References

Technical Support Center: Purification of Benzylamine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of benzylamine by vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Troubleshooting Guide

Encountering issues during vacuum distillation is common. This guide addresses specific problems you may face while purifying benzylamine.

ProblemPossible CausesRecommended Solutions
No or Slow Distillation - Inadequate Vacuum: The pressure is not low enough to achieve the boiling point at the current temperature.[1][2] - System Leak: Leaks in the glassware joints or tubing prevent reaching the target vacuum.[1][3] - Insufficient Heating: The heating mantle or oil bath is not reaching the required temperature for the given pressure.[1] - Poor Insulation: Significant heat loss from the distillation flask and column.[4]- Check Vacuum Pump: Ensure the pump is operating correctly and the oil is clean.[1][3] - Inspect for Leaks: Check all joints for proper sealing and ensure vacuum grease is applied correctly. Listen for hissing sounds.[5] - Increase Temperature: Gradually increase the heat, ensuring the bath temperature is about 20-30°C higher than the target boiling point.[6] - Insulate Apparatus: Wrap the distillation head with glass wool or aluminum foil to minimize heat loss.[5]
Bumping or Unstable Boiling - Lack of Boiling Chips/Stirring: Uneven heating leads to sudden, violent boiling.[5] - Heating Too Rapidly: The liquid superheats before boiling. - High Vacuum Applied Too Quickly: Rapid depressurization can cause violent outgassing of dissolved air.- Use a Magnetic Stirrer: A stir bar provides even heat distribution and smooth boiling. Boiling chips are ineffective under vacuum.[5] - Gradual Heating: Increase the temperature of the heating bath slowly. - Apply Vacuum Gradually: Slowly decrease the pressure in the system to allow for controlled degassing.
Product is Colored (e.g., Pink) - Air Oxidation: Benzylamine can oxidize in the presence of air, especially at elevated temperatures, forming colored impurities.[7] - Contamination: Impurities in the starting material or from the distillation apparatus (e.g., metal contamination).[3] - Thermal Decomposition: Although less common at reduced pressure, excessive heat can cause degradation.[8]- Inert Atmosphere: Perform the distillation under a nitrogen or argon atmosphere.[7] - Clean Glassware Thoroughly: Ensure all glassware is meticulously cleaned and dried before use. - Use Appropriate Temperature: Do not overheat the benzylamine. Refer to the vapor pressure data for the correct temperature at your system's pressure.
Low Yield - Product Holdup: Significant amount of product adhering to the surfaces of the distillation column and condenser. - Premature Condensation: Product condensing before reaching the collection flask due to a poorly insulated column. - Incorrect Fraction Collection: Collecting fractions at the wrong temperature/pressure.- Use Appropriate Glassware Size: Minimize the surface area where the product can be retained.[6] - Insulate the Column: Ensure proper insulation to guide the vapor to the condenser. - Monitor Temperature and Pressure: Collect the main fraction at a stable boiling point corresponding to the system's pressure.
Pressure Fluctuations - Unstable Vacuum Source: Issues with the vacuum pump or water aspirator.[9] - Leaks in the System: Intermittent leaks can cause the pressure to fluctuate.[2] - Bumping of the Liquid: Violent boiling can cause pressure spikes.- Service the Vacuum Pump: Check the pump oil and overall condition. If using an aspirator, ensure consistent water flow. - Re-grease Joints: Ensure all ground glass joints are properly sealed. - Ensure Smooth Boiling: Use a magnetic stirrer and apply heat gradually.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying benzylamine?

A1: Benzylamine has a relatively high boiling point at atmospheric pressure (185 °C).[7] Distilling at this temperature can lead to decomposition and the formation of impurities.[6] Vacuum distillation allows the boiling point to be lowered significantly, enabling purification at a lower temperature and minimizing thermal degradation.[10]

Q2: What is the expected boiling point of benzylamine under vacuum?

A2: The boiling point of benzylamine is dependent on the pressure. For example, at 1.6 kPa (12 mmHg), the boiling point is 90 °C.[7] You can use a pressure-temperature nomograph to estimate the boiling point at your specific vacuum level.

Q3: My benzylamine has turned yellow/brown. Can I still purify it by vacuum distillation?

A3: Yes, discoloration often indicates the presence of oxidation or condensation impurities.[7] Vacuum distillation is an effective method for removing these less volatile impurities.

Q4: How should I dry benzylamine before distillation?

A4: It is recommended to dry benzylamine with a suitable drying agent like sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets overnight before distillation.[7]

Q5: What are the primary impurities in commercial benzylamine?

A5: Common impurities can include oxidation products, condensation products like N-benzalbenzylamine (an imine dimer), and residual starting materials from its synthesis.[7]

Quantitative Data

Boiling Point of Benzylamine at Reduced Pressures

Pressure (mmHg)Pressure (kPa)Boiling Point (°C)
760101.3184.5
121.690
50.67~73
10.13~50

Note: Values at 5 mmHg and 1 mmHg are estimated using a nomograph and should be considered approximate.

Experimental Protocols

Detailed Methodology for Vacuum Distillation of Benzylamine

This protocol is based on established laboratory procedures for amine purification.[5][7]

1. Pre-Distillation Drying:

  • Place the impure benzylamine in a round-bottom flask.

  • Add anhydrous sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets (approximately 10-20 g per 100 mL of benzylamine).

  • Stopper the flask and let it stand overnight with occasional swirling.

2. Apparatus Setup:

  • Assemble a vacuum distillation apparatus as shown in the workflow diagram below.

  • Use a round-bottom flask of an appropriate size (ideally, it should be half to two-thirds full).

  • Ensure all ground-glass joints are lightly greased with vacuum grease to ensure a good seal.

  • Place a magnetic stir bar in the distillation flask.

  • Use a Claisen adapter to minimize bumping.

  • Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump.

  • Use thick-walled vacuum tubing.

3. Distillation Procedure:

  • Decant the dried benzylamine into the distillation flask, leaving the drying agent behind.

  • Begin stirring the benzylamine.

  • Turn on the vacuum pump and slowly evacuate the system. Monitor the pressure using a manometer.

  • Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle or an oil bath.

  • The temperature of the heating bath should be gradually increased until the benzylamine begins to boil.

  • Discard the initial fraction (forerun), which may contain more volatile impurities.

  • Collect the main fraction of purified benzylamine when the temperature at the thermometer head is stable and corresponds to the expected boiling point at the recorded pressure.

  • Stop the distillation before the flask is completely dry to prevent the formation of non-volatile, potentially unstable residues.

4. Shutdown Procedure:

  • Remove the heating source and allow the apparatus to cool to room temperature.

  • Slowly and carefully re-introduce air into the system by opening a stopcock or removing the vacuum tubing.

  • Turn off the vacuum pump.

  • Disassemble the apparatus and transfer the purified benzylamine to a clean, dry, and labeled storage bottle, preferably under an inert atmosphere (e.g., nitrogen or argon).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Vacuum Distillation cluster_post Post-Distillation start Impure Benzylamine drying Dry with NaOH/KOH overnight start->drying setup Assemble Vacuum Distillation Apparatus drying->setup evacuate Evacuate System setup->evacuate heat Gradual Heating evacuate->heat collect Collect Fractions (Discard Forerun) heat->collect main_fraction Collect Pure Benzylamine collect->main_fraction cool Cool Apparatus main_fraction->cool vent Vent to Atmosphere cool->vent store Store Purified Product vent->store

Caption: Experimental workflow for the purification of benzylamine.

troubleshooting_logic start Distillation Issue Occurs check_vacuum Check Vacuum Level and for Leaks start->check_vacuum vacuum_ok Vacuum OK? check_vacuum->vacuum_ok fix_vacuum Fix Leaks / Service Pump vacuum_ok->fix_vacuum No check_temp Check Heating Bath Temperature vacuum_ok->check_temp Yes fix_vacuum->check_vacuum temp_ok Temperature Sufficient? check_temp->temp_ok increase_heat Increase Heat Gradually temp_ok->increase_heat No check_boiling Observe Boiling Behavior temp_ok->check_boiling Yes increase_heat->check_temp boiling_ok Boiling Smooth? check_boiling->boiling_ok stir Ensure Adequate Stirring boiling_ok->stir No success Successful Distillation boiling_ok->success Yes stir->check_boiling

Caption: Troubleshooting logic for vacuum distillation issues.

References

stability issues of 3-(1H-Tetrazol-5-yl)benzylamine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(1H-Tetrazol-5-yl)benzylamine in solution. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound arise from its benzylamine moiety. Benzylamines are susceptible to degradation through oxidation when exposed to air and can react with atmospheric carbon dioxide.[1] The tetrazole ring itself is generally stable under typical experimental conditions due to its aromatic character, but the benzylamine group is more reactive.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: To maximize the shelf-life of your stock solutions, it is recommended to dissolve the compound in a dry, aprotic solvent such as DMSO or DMF. For aqueous buffers, it is advisable to prepare fresh solutions before each experiment. Stock solutions should be stored at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

Q3: I observe a new peak in my HPLC/LC-MS analysis after storing my solution. What could this be?

A3: A new peak may indicate degradation of the parent compound. The most likely degradation pathway for the benzylamine moiety is oxidation, which can form the corresponding imine, followed by hydrolysis to 3-(1H-tetrazol-5-yl)benzaldehyde, and potentially further oxidation to 3-(1H-tetrazol-5-yl)benzoic acid.[1] Another possibility is the reaction of the basic amine with atmospheric CO2 to form a carbamate salt.[1][3]

Q4: Can the pH of my buffered solution affect the stability of this compound?

A4: Yes, the pH can be a factor. Benzylamine has a pKa of approximately 9.3, making it basic.[4] In acidic solutions, the amine will be protonated, which can protect it from certain degradation pathways. However, strong acids should be avoided.[4] In basic solutions, the free amine is more susceptible to oxidation. The tetrazole ring is generally stable across a range of pH values.

Q5: My experimental results are inconsistent. Could the stability of this compound be the cause?

A5: Inconsistent results can certainly be a symptom of compound instability. If the concentration of the active compound is decreasing over the course of an experiment or between experiments due to degradation, it will lead to poor reproducibility. It is crucial to follow best practices for solution preparation and storage and to regularly check the purity of the compound if instability is suspected.

Troubleshooting Guide

If you suspect that the stability of this compound is affecting your experimental results, please refer to the following troubleshooting workflow.

G A Inconsistent Results or Unexpected Analytical Peaks B Is the compound solution freshly prepared? A->B C Prepare a fresh solution from solid material. B->C No D Was the stock solution stored properly? (-20°C/-80°C, inert gas, protected from light) B->D Yes F Check Purity of Fresh Solution (e.g., HPLC, LC-MS) C->F E Discard old stock and prepare a new one. D->E No D->F Yes E->C G Is the purity >95%? F->G H Solid material may be degraded. Consider acquiring a new batch. G->H No I Rerun experiment with fresh, pure solution. G->I Yes J Are results now consistent? I->J K Problem Solved. Continue with best practices. J->K Yes M Perform a time-course stability study in your experimental buffer. J->M No L Consider other experimental variables. M->L

Caption: Troubleshooting workflow for stability issues.

Summary of Potential Stability Factors

The following table summarizes the potential stability of the key functional groups in this compound under various conditions, based on general chemical principles.

ConditionBenzylamine Moiety StabilityTetrazole Ring StabilityRecommendation
Exposure to Air (Oxygen) Low (prone to oxidation)[1]HighHandle under an inert atmosphere (N2 or Ar).
Exposure to CO2 Low (can form carbamates)[1][3]HighUse degassed solvents and seal containers tightly.
Aqueous Solution Moderate (hydrolysis of imine intermediate)[5]HighPrepare aqueous solutions fresh for each experiment.
Acidic pH (< 7) Moderate to High (forms stable salt)High[6]Buffered acidic conditions may improve stability.
Basic pH (> 7) Low (free base is more reactive)HighAvoid strongly basic conditions if possible.
Elevated Temperature LowModerate to HighStore solutions at low temperatures (-20°C or -80°C).
Exposure to Light ModerateLow (can undergo photolysis)[7]Protect solutions from light by using amber vials.

Potential Degradation Pathway

The primary degradation pathway is anticipated to involve the benzylamine functional group.

DegradationPathway cluster_0 Potential Degradation of this compound A This compound C 3-(1H-Tetrazol-5-yl)benzylimine A->C Oxidation B [O] (Air) E 3-(1H-Tetrazol-5-yl)benzaldehyde C->E Hydrolysis D H₂O G 3-(1H-Tetrazol-5-yl)benzoic acid E->G Further Oxidation F [O]

Caption: Potential oxidative degradation of the benzylamine moiety.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the recommended procedure for preparing a stock solution of this compound to maximize its stability.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO or DMF

    • Inert gas (Argon or Nitrogen)

    • Sterile amber glass vial with a screw cap and septum

  • Procedure:

    • Weigh the desired amount of solid this compound in a clean, dry container.

    • Transfer the solid to the amber glass vial.

    • Purge the vial with inert gas for 1-2 minutes to displace any air.

    • Using a syringe, add the required volume of anhydrous DMSO or DMF to achieve the desired concentration.

    • Seal the vial tightly with the cap.

    • Gently vortex or sonicate the vial until the solid is completely dissolved.

    • For storage, flush the headspace of the vial with inert gas before sealing.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Assessment of Solution Stability by HPLC

This protocol outlines a simple experiment to assess the stability of this compound in a specific solvent or buffer over time.

  • Materials:

    • Freshly prepared solution of this compound at the desired concentration.

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).

    • Mobile phase appropriate for the compound.

  • Procedure:

    • Immediately after preparing the solution (Time = 0), inject an aliquot onto the HPLC system and acquire the chromatogram.

    • Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in a refrigerator).

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot of the solution onto the HPLC.

    • Analysis:

      • Integrate the peak area of the parent compound at each time point.

      • Calculate the percentage of the parent compound remaining relative to the T=0 time point.

      • Monitor for the appearance and growth of any new peaks, which may represent degradation products.

Hypothetical Signaling Pathway Involvement

As a molecule containing a benzylamine and a tetrazole group, this compound has structural features that could allow it to interact with biological targets such as G-protein coupled receptors (GPCRs). The tetrazole can act as a bioisostere for a carboxylic acid group, which is common in receptor ligands.[8]

SignalingPathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Target GPCR G_Protein G-Protein (e.g., Gq) Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves Ligand Endogenous Ligand Ligand->Receptor Antagonist This compound (Hypothetical Antagonist) Antagonist->Receptor blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Caption: Hypothetical antagonism of a GPCR signaling pathway.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with tetrazole-containing compounds during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My tetrazole compound is showing low solubility in aqueous buffer. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge with organic molecules, including many tetrazole derivatives. Here’s a step-by-step approach to troubleshoot this issue:

  • pH Adjustment: Tetrazole rings contain an acidic proton and their solubility is often pH-dependent.[1][2] Tetrazoles are generally more soluble at higher pH values (above their pKa, which is often similar to carboxylic acids) where they can form the more soluble tetrazolate anion.[2] Try adjusting the pH of your buffer to 7.4 or higher and observe if the solubility improves.[1][3]

  • Co-solvent Addition: Introducing a small percentage of an organic co-solvent can significantly enhance the solubility of your compound.[4] Dimethyl sulfoxide (DMSO) is a common choice in early drug discovery.[5][6] Other options include ethanol, methanol, or acetonitrile.[4][7] It is crucial to keep the final concentration of the organic solvent low (typically ≤1-5%) to avoid impacting the biological assay.[8]

  • Mechanical Assistance: Simple physical methods can sometimes be effective. Try vortexing the solution for a few minutes or using a bath sonicator for a short period (e.g., 5 minutes) to aid dissolution.[7] Gentle warming to 37°C may also help, but be cautious of compound stability at higher temperatures.[7]

Q2: I've tried basic troubleshooting, but my compound still precipitates in the assay medium. What advanced formulation strategies can I explore?

A2: If initial steps are insufficient, more advanced formulation techniques can be employed to improve the solubility of your tetrazole compound for in vitro studies:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[9][10] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[10][11]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier matrix at a solid state.[12][13][14] The drug can exist in an amorphous form within the dispersion, which has higher apparent solubility and faster dissolution rates compared to the crystalline form.[13][15] Common carriers include polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[13][16]

  • Nanosuspensions: For compounds that are poorly soluble in both aqueous and organic media, creating a nanosuspension can be a viable option.[17][18][19] This involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and, consequently, the dissolution velocity.[17][20][21]

  • Prodrug Approach: A chemical modification strategy involves synthesizing a more soluble prodrug that, under physiological conditions or through enzymatic action, converts back to the active parent tetrazole compound.[22][23][24][25][26] This is a more involved approach that requires chemical synthesis but can be highly effective.[22][23]

Q3: How do I determine the solubility of my tetrazole compound in a specific buffer?

A3: There are two main types of in vitro solubility assays: kinetic and equilibrium (or thermodynamic) solubility assays.[5][27]

  • Kinetic Solubility Assay: This is a high-throughput method often used in early drug discovery.[5][6] It measures the solubility of a compound when it is rapidly added to a buffer from a concentrated DMSO stock solution. Common detection methods include nephelometry (light scattering from precipitated particles) and direct UV absorption after filtration.[5][27]

  • Equilibrium Solubility Assay: This method provides a more accurate measure of a compound's true solubility. It involves incubating an excess amount of the solid compound in the buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][27] The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC.[27]

Troubleshooting Guide

This guide provides a structured approach to addressing solubility issues with tetrazole compounds in vitro.

Problem: Compound Precipitation Observed Upon Addition to Aqueous Buffer
Possible Cause Suggested Solution Experimental Considerations
Low Intrinsic Solubility 1. pH Adjustment: Increase the pH of the buffer to deprotonate the tetrazole ring. 2. Use of Co-solvents: Add a small percentage of DMSO, ethanol, or other organic solvents.- Check the pKa of your compound to guide pH selection. - Ensure the final co-solvent concentration is compatible with your assay.
"Salting Out" Effect - Reduce Buffer Ionic Strength: If using a high salt concentration buffer, try reducing it.- Ensure the buffer capacity remains sufficient for the assay.
Poor Dissolution Kinetics 1. Mechanical Agitation: Vortex or sonicate the sample. 2. Gentle Heating: Incubate at 37°C for a short period.- Monitor for compound degradation with prolonged heating or sonication.
Problem: Inconsistent Results in Biological Assays
Possible Cause Suggested Solution Experimental Considerations
Compound Precipitation at Test Concentration 1. Determine Kinetic Solubility: Perform a kinetic solubility assay to find the solubility limit in your assay buffer. 2. Reduce Test Concentration: Test the compound at concentrations below its measured solubility limit.- Inconsistent results are a common indicator of solubility issues affecting bioassays.[28]
DMSO Stock Issues 1. Check Stock Solution: Visually inspect for any precipitation in the DMSO stock. 2. Optimize Dilution Protocol: Perform serial dilutions in DMSO before adding to the aqueous buffer.- Ensure proper storage and handling of DMSO stocks to prevent compound precipitation.[28]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

Objective: To determine the kinetic solubility of a tetrazole compound in a selected aqueous buffer.

Materials:

  • Test tetrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader with nephelometry capability

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the tetrazole compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 98 µL) of the aqueous buffer. This will result in a final DMSO concentration of 2%.

  • Incubation: Shake the plate gently for a predetermined time (e.g., 1.5 - 2 hours) at room temperature.[8]

  • Measurement: Measure the light scattering of the solutions in the plate reader.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed compared to the buffer-only control is considered the kinetic solubility.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a solution of a poorly soluble tetrazole compound with enhanced solubility using HP-β-CD.

Materials:

  • Test tetrazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Vortex mixer

  • Sonicator

Methodology:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 45% w/v).

  • Compound Addition: Weigh the required amount of the tetrazole compound and add it to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for 5-10 minutes.

  • Sonication (Optional): If the compound is not fully dissolved, sonicate the mixture in a bath sonicator for 15-30 minutes.

  • Equilibration: Allow the solution to equilibrate by rotating it overnight at room temperature.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized tetrazole-cyclodextrin complex.

Visualizations

experimental_workflow cluster_start Start: Solubility Problem cluster_tier1 Tier 1: Basic Troubleshooting cluster_tier2 Tier 2: Advanced Formulation cluster_end Goal start Compound Precipitates in Assay ph_adjust Adjust pH start->ph_adjust cosolvent Add Co-solvent (e.g., DMSO) ph_adjust->cosolvent If still insoluble end Soluble Compound for In Vitro Assay ph_adjust->end Successful mechanical Mechanical Agitation (Vortex/Sonicate) cosolvent->mechanical If still insoluble cosolvent->end Successful cyclodextrin Use Cyclodextrins mechanical->cyclodextrin If still insoluble mechanical->end Successful solid_dispersion Prepare Solid Dispersion cyclodextrin->solid_dispersion Alternative cyclodextrin->end Successful nanosuspension Formulate as Nanosuspension solid_dispersion->nanosuspension Alternative solid_dispersion->end Successful prodrug Synthesize Prodrug nanosuspension->prodrug Alternative/Complex Cases nanosuspension->end Successful prodrug->end Successful

Caption: Troubleshooting workflow for tetrazole solubility.

signaling_pathway cluster_compound Poorly Soluble Tetrazole cluster_strategies Solubilization Strategies cluster_result Result compound Crystalline Tetrazole ph pH > pKa compound->ph Deprotonation cosolvent Co-solvent compound->cosolvent Solvation cyclodextrin Cyclodextrin compound->cyclodextrin Encapsulation soluble_form Solubilized Tetrazole in Assay Medium ph->soluble_form cosolvent->soluble_form cyclodextrin->soluble_form

Caption: Strategies for enhancing tetrazole solubility.

References

Technical Support Center: Scaling Up the Synthesis of 3-(1H-Tetrazol-5-yl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(1H-Tetrazol-5-yl)benzylamine, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially viable method is the [3+2] cycloaddition reaction between 3-cyanobenzylamine (also known as 3-(aminomethyl)benzonitrile) and an azide source, typically sodium azide. This reaction is usually facilitated by a catalyst, such as a zinc salt or an ammonium salt, in a suitable solvent.[1][2][3]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern is the use of sodium azide, which is highly toxic and can form explosive compounds. Specifically:

  • Hydrazoic Acid Formation: Acidic conditions can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[1]

  • Heavy Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, zinc in certain forms) to produce shock-sensitive and explosive metal azides.[4]

  • Thermal Decomposition: The tetrazole product itself, as well as azide-containing intermediates, can be thermally unstable at elevated temperatures.

Q3: Which catalysts are recommended for large-scale synthesis?

A3: For large-scale production, catalysts that are cost-effective, efficient, and easily removable are preferred. Common choices include:

  • Zinc Salts (e.g., ZnBr₂, ZnCl₂): These Lewis acids are effective in activating the nitrile group towards nucleophilic attack by the azide.[1][2]

  • Ammonium Chloride (NH₄Cl): This salt can be used as a proton source to activate the nitrile.

  • Heterogeneous Catalysts: Solid-supported acids like silica sulfuric acid are also viable options, offering easier separation from the reaction mixture.[5][6][7]

Q4: What solvents are suitable for this reaction at an industrial scale?

A4: The choice of solvent is critical for reaction efficiency, safety, and ease of workup. Suitable solvents include:

  • N,N-Dimethylformamide (DMF): Often used for its high polarity and ability to dissolve the reactants. However, its high boiling point can complicate removal.

  • Water: An environmentally friendly and safe option, particularly when using zinc salt catalysts, as it minimizes the risk of hydrazoic acid formation.[1]

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): These can be used, especially with amine salts as catalysts, and may simplify product isolation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials (3-cyanobenzylamine, sodium azide). 4. Presence of excess water (if not the primary solvent).1. Use a fresh or properly stored catalyst. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. 3. Ensure the purity of starting materials. 4. Use anhydrous solvents and handle reagents in a moisture-free environment if the protocol requires it.
Formation of Significant By-products 1. Side reactions of the benzylamine group. 2. Decomposition of the product or starting materials at high temperatures. 3. Reaction of sodium azide with the solvent or impurities.1. Consider protecting the amine group, although this adds extra steps. 2. Optimize the reaction temperature to be high enough for the reaction to proceed but low enough to prevent degradation. 3. Ensure the use of high-purity solvents.
Difficult Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted starting materials or catalyst residues. 3. Formation of emulsions during aqueous workup.1. After acidification, cool the solution to promote crystallization. If the product is still soluble, consider extraction with a suitable organic solvent. 2. Optimize the reaction to drive it to completion. For catalyst removal, consider using a heterogeneous catalyst or appropriate washing steps. 3. Add a brine solution to break up emulsions during extraction.
Safety Concerns During Workup 1. Generation of hydrazoic acid upon acidification. 2. Potential for explosion with residual azides.1. Perform acidification slowly in a well-ventilated fume hood. Consider quenching residual azide with a suitable reagent (e.g., sodium nitrite under acidic conditions) before acidification. 2. Never dispose of azide-containing solutions down the drain with lead or copper pipes. Treat all azide waste according to established safety protocols.

Experimental Protocol: Scalable Synthesis of this compound

This protocol is a composite methodology based on established principles for the synthesis of 5-substituted-1H-tetrazoles.

Reactants and Materials

Substance Molecular Weight ( g/mol ) Quantity (molar ratio)
3-Cyanobenzylamine132.161.0 eq
Sodium Azide (NaN₃)65.011.2 eq
Zinc Bromide (ZnBr₂)225.191.0 eq
Water (H₂O)18.02As solvent
Hydrochloric Acid (HCl)36.46For acidification
Ethyl Acetate88.11For extraction

Procedure

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 3-cyanobenzylamine, sodium azide, zinc bromide, and water.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Maintain reflux for 24-48 hours, monitoring the reaction progress by TLC or HPLC.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Acidification: In a well-ventilated fume hood, slowly add hydrochloric acid to the reaction mixture until the pH is approximately 1-2. This will precipitate the product.

  • Extraction: Add ethyl acetate to the mixture and stir until all solids have dissolved. Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.

  • Drying: Dry the purified product under vacuum. For larger scales, agitated nutsche filter dryers can be used for efficient filtration and drying.[8][9][10]

Visualizations

experimental_workflow A Reaction Setup: - 3-Cyanobenzylamine - Sodium Azide - Zinc Bromide - Water B Reaction: - Reflux at 100°C - Monitor progress A->B C Cooling and Quenching B->C D Acidification: - Add HCl to pH 1-2 C->D E Extraction: - Ethyl Acetate D->E F Washing: - Brine E->F G Drying and Concentration F->G H Purification: - Recrystallization G->H I Final Product: This compound H->I troubleshooting_logic start Low Product Yield? check_reaction Is the reaction complete? start->check_reaction check_conditions Are reaction conditions optimal? check_reaction->check_conditions No check_workup Was the workup efficient? check_reaction->check_workup Yes check_materials Are starting materials pure? check_conditions->check_materials optimize_temp Adjust temperature/time check_conditions->optimize_temp purify_materials Use pure starting materials check_materials->purify_materials success Improved Yield optimize_temp->success purify_materials->success optimize_workup Adjust extraction/crystallization check_workup->optimize_workup optimize_workup->success

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Tetrazole and Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising scaffold for drug development. Among these, tetrazole and triazole derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides an objective comparison of the antimicrobial performance of these two classes of compounds, supported by experimental data, detailed methodologies, and mechanistic insights.

Comparative Antimicrobial Activity: A Quantitative Overview

The antimicrobial efficacy of various tetrazole and triazole derivatives has been extensively evaluated against a range of bacterial and fungal strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

Both tetrazole and triazole derivatives have demonstrated notable antibacterial properties. The following table summarizes the MIC values of selected derivatives against common Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound ClassDerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Tetrazole Benzimidazole-tetrazole (e1)18.7---[1]
Benzimidazole-tetrazole (c1)21.6---[1]
Benzimidazole-tetrazole (b1)25.2---[1]
N-Ribofuranosyl tetrazole (1c)15.06 µM-15.06 µM-[2][3]
N-Ribofuranosyl tetrazole (5c)13.37 µM-13.37 µM-[2][3]
Tetrazoloquinoline-triazole (5b, 5d, 5e, 5f, 5g)8---[4]
Triazole 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (36)0.264 mM---[5]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5e)> Streptomycin---[6]
1,2,4-triazole-nalidixic acid hybrid (1a-g)-++++[5]
Standard Drugs Azithromycin----[1]
Ampicillin16---[4]
Chloramphenicol8-19.34 µM-[3][4]
Kanamycin16---[4]

Note: "+" indicates activity was observed, but specific MIC values were not provided in the abstract. "++" indicates high activity.

Antifungal Activity

Triazole derivatives are particularly renowned for their antifungal properties, with several compounds developed into clinically used drugs.[7] Tetrazoles also exhibit significant, albeit less commercially developed, antifungal potential.

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Compound ClassDerivativeCandida albicansAspergillus nigerMicrosporum gypseumReference
Tetrazole Benzimidazole-tetrazole (a1-e1)< 8.1--[1]
Tetrazoloquinoline-triazole hybrids++++-[4]
Triazole 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives--< Ketoconazole[6]
Azole derivative (4l)0.51--[8]
Azole derivative (4s)0.53--[8]
Azole derivative (4w)0.69--[8]
Standard Drugs Fluconazole8.1--[1]
Ketoconazole--Standard[6]

Note: "<" indicates that the MIC is lower than the value for the standard drug. "++" indicates excellent activity.

Mechanisms of Antimicrobial Action

The antimicrobial effects of tetrazole and triazole derivatives stem from their ability to interfere with essential cellular processes in microorganisms.

Triazoles: Inhibition of Ergosterol Biosynthesis

A primary mechanism of antifungal action for many triazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.[7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, triazoles compromise the integrity and function of the fungal cell membrane, leading to cell death.

G Mechanism of Triazole Antifungal Activity cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazoles Triazole Derivatives Triazoles->CYP51 Inhibition CYP51->Ergosterol Catalyzes

Caption: Inhibition of ergosterol biosynthesis by triazole derivatives.

Tetrazoles: Multiple Modes of Action

Tetrazole derivatives exhibit a broader range of proposed mechanisms. Some have been shown to target bacterial DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for DNA replication, transcription, and repair. Their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Molecular docking studies have also suggested that certain tetrazole derivatives can bind to the active site of the DNA polymerase sliding clamp, further implicating DNA replication as a key target.[2][3]

G Proposed Mechanism of Tetrazole Antibacterial Activity cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition DNA Circular Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Introduces negative supercoils ReplicationFork Replication Fork Gyrase->ReplicationFork TopoIV Topoisomerase IV DaughterDNA Separated Daughter Chromosomes TopoIV->DaughterDNA ReplicationFork->TopoIV Decatenation Tetrazoles Tetrazole Derivatives Tetrazoles->Gyrase Inhibition Tetrazoles->TopoIV Inhibition

Caption: Inhibition of bacterial DNA replication enzymes by tetrazoles.

Experimental Protocols

The evaluation of antimicrobial activity is standardized to ensure reproducibility and comparability of results. The following are detailed methodologies for key experiments cited in the literature.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[10][11][12][13]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (tetrazole/triazole derivatives)

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile DMSO for dissolving compounds

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard, approximately 1-5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: A stock solution of each test compound is prepared in DMSO.[10][14] A series of two-fold dilutions are then made in the appropriate broth medium directly in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[12] Control wells are included: a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 30-35°C for 24-48 hours for fungi).[11][12]

  • Reading Results: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[12][13]

Disk Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.[15]

Objective: To determine the susceptibility of a microorganism to a particular antimicrobial agent by measuring the zone of growth inhibition.

Materials:

  • Test compounds

  • Sterile filter paper discs

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal strains

  • Sterile swabs

Procedure:

  • Inoculation: The surface of the agar plate is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

  • Disc Application: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The diameter of the zone of complete growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.

Caption: Workflow for evaluating the antimicrobial activity of novel compounds.

Conclusion

Both tetrazole and triazole derivatives represent valuable scaffolds in the development of new antimicrobial agents. Triazoles, particularly the 1,2,4-triazole derivatives, are well-established as potent antifungal agents, primarily through the inhibition of ergosterol biosynthesis.[16] Tetrazoles demonstrate a broader spectrum of activity against both bacteria and fungi, with proposed mechanisms including the inhibition of essential DNA replication enzymes.[9]

The quantitative data presented herein indicates that specific derivatives within both classes can exhibit antimicrobial activity comparable or superior to standard clinical drugs. The choice between these scaffolds for future drug development will depend on the target pathogen, desired spectrum of activity, and the potential for chemical modification to enhance potency and reduce toxicity. The continued exploration of these versatile heterocyclic compounds is a critical endeavor in the global fight against antimicrobial resistance.

References

A Comparative Analysis of Benzylamine Derivatives in Melanoma Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of emerging benzylamine derivatives for the treatment of melanoma, tailored for researchers, scientists, and drug development professionals. It offers an objective look at the performance of these compounds against various melanoma cell lines and in vivo models, supported by experimental data. The focus is on the differential mechanisms of action, efficacy, and the signaling pathways targeted by these novel therapeutic agents.

Introduction

Malignant melanoma remains a significant clinical challenge due to its high metastatic potential and resistance to conventional therapies.[1] The heterogeneity of melanoma tumors necessitates the development of novel therapeutic strategies that can overcome resistance mechanisms.[2] Benzylamine derivatives have emerged as a promising class of compounds with potent anti-melanoma activity.[1][3] This guide compares the efficacy and mechanisms of several benzylamine derivatives, providing a foundation for future research and development in this area.

Comparative Efficacy of Benzylamine Derivatives

The anti-proliferative and cytotoxic effects of various benzylamine derivatives have been evaluated in several melanoma cell lines. The following table summarizes the key quantitative data from these studies.

CompoundCell LineIC50 ValueKey OutcomesReference
F10503LO1 B16F10 (murine), MalMe-3M (human)0.5 - 1 µM range (effective concentration)Induces apoptosis, reduces proliferation and migration, attenuates tumor growth in vivo.[3]
F21010RS1 B16F10 (murine), MalMe-3M (human)Not specifiedDecreases phospho-AKT content, activates PARP and caspases 9 and 3.[3]
JLK1486 B16F10 (murine)196 nMPotent growth inhibition, induces autophagy and G0/G1 cell cycle arrest.[1]
MeWo (human)110 nMStrong growth inhibition.[1]
Leelamine Cultured Melanoma Cells~2 µMInhibits cellular proliferation, induces apoptosis, inhibits PI3K, MAPK, and STAT3 pathways.[4]
Normal Cells~9.3 µmol/L4.5-fold more effective against melanoma cells.[4]

Mechanisms of Action: A Comparative Overview

Benzylamine derivatives exert their anti-melanoma effects through diverse mechanisms, primarily by inducing apoptosis and autophagy, and by modulating key signaling pathways involved in melanoma progression.

Induction of Apoptosis and Autophagy

Several benzylamine derivatives have been shown to induce programmed cell death in melanoma cells. For instance, F10503LO1 and F21010RS1 promote apoptosis by activating caspases 3 and 9 and promoting the cleavage of PARP.[3] In contrast, JLK1486 is a potent inducer of autophagy, characterized by increased acridine orange staining and the presence of perinuclear vacuoles.[1] This compound causes cell cycle arrest in the G0/G1 phase without significant induction of apoptosis.[1]

Modulation of Signaling Pathways

The efficacy of benzylamine derivatives is often linked to their ability to interfere with critical signaling cascades that are frequently dysregulated in melanoma.

  • Wnt/β-catenin Pathway: The benzylamine derivative F10503LO1 has been shown to alter the Wnt/β-catenin pathway, which is crucial for the oncogenic phenotype of melanoma cells.[2][3]

  • PI3K/AKT Pathway: Both F10503LO1 and the related thenylamine derivative F60427RS1 decrease the levels of phosphorylated AKT (pAKT), a key downstream effector of the PI3K survival pathway.[3] Similarly, Leelamine has been identified as an inhibitor of the PI3K pathway.[4]

  • MAPK/ERK Pathway: The RAS/RAF/MEK/ERK pathway is deregulated in a majority of malignant melanomas.[3] Leelamine is a notable inhibitor of this pathway, contributing to its potent anti-melanoma activity.[4]

  • STAT3 Pathway: Constitutive activation of the STAT3 pathway is common in melanoma.[4] Leelamine also targets this pathway, showcasing its multi-targeted approach.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols employed in the cited studies.

Cell Culture and Viability Assays
  • Cell Lines: Murine (B16F10) and human (MalMe-3M, MeWo) melanoma cell lines were used.[1][2][3]

  • Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Viability/Proliferation Assays:

    • MTT Assay: To assess cell proliferation, cells were treated with various concentrations of the compounds for specified durations. The conversion of MTT to formazan by viable cells was quantified spectrophotometrically.[1]

    • Trypan Blue Exclusion: To determine cell viability, cells were stained with trypan blue, and the percentage of viable (unstained) cells was determined by microscopy.[1]

Apoptosis and Autophagy Assays
  • Western Blot Analysis: Protein lysates from treated and untreated cells were subjected to SDS-PAGE and transferred to membranes. The membranes were probed with antibodies against key apoptotic markers like cleaved PARP, caspase-3, and caspase-9, as well as signaling proteins like pAKT and total AKT.[3]

  • Caspase Activity Assays: The enzymatic activity of caspase-3 and caspase-9 in cell lysates was measured using colorimetric or fluorometric substrates.[3]

  • Acridine Orange Staining: To detect acidic vesicular organelles, a characteristic of autophagy, cells were stained with acridine orange and analyzed by fluorescence microscopy.[1]

In Vivo Tumor Growth Studies
  • Animal Models: Male C57BL/6 or nude mice were used.[2][3]

  • Tumor Cell Implantation: Mice were subcutaneously or intravenously injected with melanoma cells (e.g., B16F10).[3]

  • Treatment Regimens: Once tumors were established, mice were treated with the benzylamine derivatives or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) administration.[3]

  • Tumor Growth Monitoring: Tumor volume was measured regularly using calipers. For metastatic models, luciferase-expressing cells were used, and tumor progression was monitored by bioluminescence imaging.[2][3]

Visualizing Molecular Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways targeted by benzylamine derivatives and a typical experimental workflow for their evaluation.

G Figure 1: Signaling Pathways Targeted by Benzylamine Derivatives cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway cluster_WNT Wnt/β-catenin Pathway PI3K PI3K AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin Gene_Expression Oncogenic Gene Expression beta_catenin->Gene_Expression F10503LO1 F10503LO1 F10503LO1->AKT F10503LO1->beta_catenin JLK1486 JLK1486 JLK1486->Proliferation Induces Autophagy & G0/G1 Arrest Leelamine Leelamine Leelamine->PI3K Leelamine->MEK

Caption: Targeted signaling pathways of select benzylamine derivatives in melanoma.

G Figure 2: Experimental Workflow for Evaluating Benzylamine Derivatives cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Melanoma Cell Lines (e.g., B16F10, MalMe-3M) treatment Treatment with Benzylamine Derivatives start->treatment proliferation_assay Proliferation/Viability Assays (MTT, Trypan Blue) treatment->proliferation_assay mechanism_assay Mechanism of Action Assays (Western Blot, Caspase Activity) treatment->mechanism_assay ic50 Determine IC50 proliferation_assay->ic50 pathway_analysis Analyze Signaling Pathways mechanism_assay->pathway_analysis animal_model Establish Melanoma Tumor Model in Mice ic50->animal_model Lead Compound Selection in_vivo_treatment Administer Benzylamine Derivatives to Mice animal_model->in_vivo_treatment tumor_monitoring Monitor Tumor Growth and Metastasis in_vivo_treatment->tumor_monitoring survival_analysis Analyze Animal Survival tumor_monitoring->survival_analysis outcome Evaluate In Vivo Efficacy survival_analysis->outcome

References

Comparative Crystallographic Analysis of 3-(1H-Tetrazol-5-yl)benzylamine Analogs: A Structural Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data for analogs of 3-(1H-Tetrazol-5-yl)benzylamine. Tetrazole-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Understanding the three-dimensional structure of these molecules is crucial for rational drug design and structure-activity relationship (SAR) studies.

Due to a lack of publicly available crystallographic data for a series of this compound analogs, this guide utilizes the closely related compound, 3-(1H-Tetrazol-5-yl)benzoic acid , as a representative example to illustrate the data and analysis that would be presented in a comparative study. The structural data for this compound provides valuable insights into the potential intermolecular interactions and crystal packing that might be observed in the target benzylamine analogs.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 3-(1H-Tetrazol-5-yl)benzoic acid. In a comparative guide, this table would be expanded to include data for multiple analogs, allowing for direct comparison of unit cell dimensions, space groups, and other relevant parameters.

Parameter3-(1H-Tetrazol-5-yl)benzoic acid[1]Analog 2Analog 3
Chemical FormulaC₈H₆N₄O₂--
Formula Weight ( g/mol )190.17--
Crystal SystemMonoclinic--
Space GroupP2₁/n--
a (Å)5.2501 (10)--
b (Å)16.805 (3)--
c (Å)9.3290 (18)--
α (°)90--
β (°)99.188 (3)--
γ (°)90--
Volume (ų)812.5 (3)--
Z4--
Temperature (K)293 (2)--
RadiationMo Kα--
R-factorR(F² > 2σ(F²)) = 0.055--
wR(F²)0.138--

Selected Bond Lengths and Angles

A comparative analysis of bond lengths and angles is critical for understanding the electronic and steric effects of different substituents. The table below presents key measurements for 3-(1H-Tetrazol-5-yl)benzoic acid.

Bond/Angle3-(1H-Tetrazol-5-yl)benzoic acid[1]Analog 2Analog 3
Tetrazole Ring
N1=N2 (Å)1.288 (2)--
N2-N3 (Å)1.358 (2)--
N3-N4 (Å)1.343 (2)--
C5-N1 (Å)1.333 (2)--
C5-N4 (Å)1.325 (2)--
Carboxylic Acid
C7=O1 (Å)1.216 (2)--
C7-O2 (Å)1.311 (2)--

In the crystal structure of 3-(1H-Tetrazol-5-yl)benzoic acid, the molecules are linked into two-dimensional sheets by intermolecular N—H⋯O and O—H⋯N hydrogen bonds.[1] The N···O distance is 2.712 (2) Å, and the O···N distance is 2.666 (2) Å.[1]

Experimental Protocols

A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of this compound analogs is provided below.

Synthesis and Crystallization Workflow

A Synthesis of Analog B Purification A->B C Single Crystal Growth (e.g., Slow Evaporation) B->C D Crystal Selection C->D

Caption: General workflow for obtaining single crystals.

1. Synthesis of Analogs: Substituted 3-cyanobenzonitriles are reacted with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) or an ammonium salt (e.g., ammonium chloride) in a suitable solvent such as DMF or toluene. The resulting tetrazole is then reduced to the corresponding benzylamine using a reducing agent like lithium aluminum hydride or catalytic hydrogenation.

2. Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure analog.

3. Single Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol/water, methanol, ethyl acetate).

X-ray Diffraction and Structure Solution Workflow

cluster_0 Data Collection cluster_1 Structure Solution and Refinement A Mount Crystal on Diffractometer B Data Collection (e.g., Mo Kα radiation) A->B C Data Reduction and Space Group Determination B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation and Analysis E->F cluster_0 Molecule A cluster_1 Molecule B N1 N-H (Tetrazole) N_tetrazole N (Tetrazole) N1->N_tetrazole N-H···N N_amine N-H (Amine) X_acceptor X (Acceptor) N_amine->X_acceptor N-H···X

References

A Comparative Guide to Assessing the Purity of Synthesized 3-(1H-Tetrazol-5-yl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to evaluating the purity of synthesized 3-(1H-Tetrazol-5-yl)benzylamine, with a comparative analysis against its positional isomer, 4-(1H-Tetrazol-5-yl)benzylamine. This guide provides experimental protocols and data interpretation to ensure the quality and reliability of this important research compound.

The synthesis of pharmacologically active compounds demands rigorous purity assessment to ensure the validity of experimental results and the safety of potential drug candidates. This compound, a molecule of interest in medicinal chemistry, is no exception. This guide provides a comprehensive framework for evaluating its purity, comparing it with a key alternative, and presenting the necessary experimental data for accurate assessment.

Understanding the Synthesis and Potential Impurities

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles, such as this compound, is the [3+2] cycloaddition reaction between a nitrile and sodium azide.[1][2][3] This reaction is typically catalyzed by zinc salts in an aqueous solution, a method favored for its safety and broad applicability.[1]

The primary potential impurity in the synthesis of this compound from 3-cyanobenzylamine is the unreacted starting material, 3-cyanobenzylamine. Therefore, purity analysis must focus on the detection and quantification of this key potential contaminant.

Comparative Purity Analysis: 3- vs. 4-Isomer

For a comprehensive assessment, we compare the purity of the target compound with its positional isomer, 4-(1H-Tetrazol-5-yl)benzylamine. Commercially available batches of this compound typically exhibit a purity of 95-97%.[4][5]

CompoundPurity (%)Primary Potential Impurity
This compound 95 - 973-Cyanobenzylamine
4-(1H-Tetrazol-5-yl)benzylamine > 974-Cyanobenzylamine

Table 1. Comparative Purity of Benzylamine Tetrazole Isomers.

Experimental Protocols for Purity Assessment

A multi-technique approach is essential for a thorough purity evaluation. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the cornerstone analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the synthesized compound and detecting any impurities.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Gradient: Start with 5% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition at a concentration of 1 mg/mL.

The purity is determined by the relative peak area of the main product compared to the total area of all observed peaks. The retention time of the starting nitrile will be significantly different from the more polar tetrazole product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural confirmation and the detection of proton- and carbon-containing impurities.

Protocol:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The absence of the characteristic nitrile peak from the starting material and the presence of the expected aromatic and benzylic proton signals confirm the product's identity.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The disappearance of the nitrile carbon signal and the appearance of the tetrazole carbon signal are key indicators of a complete reaction.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

Protocol:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Analysis: The detection of the protonated molecule [M+H]⁺ at the expected m/z value confirms the identity of the product. For this compound, the expected [M+H]⁺ is approximately 176.10 g/mol . A characteristic fragmentation pattern for 5-substituted-1H-tetrazoles involves the loss of N₂ or HN₃.[6]

Data Interpretation and Visualization

Clear visualization of the analytical workflow and data is paramount for accurate assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesis Synthesized This compound HPLC HPLC (Purity Quantification) Synthesis->HPLC NMR NMR Spectroscopy (Structural Confirmation) Synthesis->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Synthesis->MS Purity Purity > 95% HPLC->Purity Structure Structure Confirmed NMR->Structure MW Correct Molecular Weight MS->MW

Figure 1. Workflow for the purity assessment of synthesized this compound.

Signaling Pathways and Logical Relationships

The journey from a synthesized compound to a validated research tool involves a logical progression of analytical checks.

Logical_Relationship A Synthesized Product B HPLC Analysis A->B C NMR Analysis A->C D MS Analysis A->D E Purity Confirmed (>95%) B->E F Structure Verified C->F G Molecular Weight Verified D->G H Compound Suitable for Research E->H F->H G->H

Figure 2. Logical flow from synthesis to validation of the research compound.

By adhering to these rigorous analytical protocols and comparative assessments, researchers can ensure the high purity of their synthesized this compound, leading to more reliable and reproducible scientific outcomes.

References

Unveiling the Anti-Inflammatory Potential of Tetrazole Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of various tetrazole compounds, supported by experimental data. We delve into their efficacy in preclinical models and their mechanisms of action, offering a comprehensive resource for identifying promising candidates for further development.

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Tetrazole derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potent anti-inflammatory activities. This guide synthesizes key findings from preclinical research, presenting a comparative analysis of their performance against established anti-inflammatory drugs.

In Vitro Efficacy: Targeting Key Inflammatory Mediators

A primary mechanism underlying the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Several tetrazole derivatives have been evaluated for their ability to selectively inhibit COX-2 over the constitutive COX-1 isoform, a strategy aimed at reducing gastrointestinal side effects associated with traditional NSAIDs.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected tetrazole compounds compared to the well-known COX-2 inhibitor, celecoxib. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates a more selective inhibition of COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib >100.05>200[1]
Compound 3c 11.630.039297.67[1]
Compound 4c 12.080.041294.63[1]
Compound 5c 12.360.039317.95[1]
Compound 7c 3.890.2316.91[2]

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Tetrazole Derivatives. [1][2]

The data clearly indicates that several tetrazole derivatives, particularly compounds 3c, 4c, and 5c, exhibit potent and highly selective inhibition of COX-2, with selectivity indices surpassing that of celecoxib[1]. This suggests a potentially favorable gastrointestinal safety profile for these compounds.

Beyond COX inhibition, the anti-inflammatory effects of tetrazole compounds have been attributed to their ability to modulate pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated macrophage models, which mimic bacterial-induced inflammation, certain tetrazole derivatives have demonstrated significant inhibition of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Celecoxib 52.858.7[1]
Compound 5c 55.361.6[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by a Tetrazole Derivative in LPS-Stimulated Macrophages. [1]

Compound 5c, for instance, showed a greater percentage of inhibition for both TNF-α and IL-6 compared to celecoxib, indicating a broader spectrum of anti-inflammatory activity[1].

In Vivo Anti-Inflammatory Activity: Validation in Preclinical Models

The anti-inflammatory efficacy of tetrazole compounds has been further validated in in vivo models, most notably the carrageenan-induced paw edema model in rats. This widely used assay assesses the ability of a compound to reduce acute inflammation.

Compound (Dose)Edema Inhibition (%) at 3hEdema Inhibition (%) at 5hReference
Indomethacin (10 mg/kg) 45.258.7[1]
Celecoxib (50 mg/kg) 38.540.1[1]
Compound 3c (50 mg/kg) 40.842.1[1]
Compound 5c (50 mg/kg) 41.242.6[1]

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema. [1]

As shown in Table 3, tetrazole derivatives 3c and 5c demonstrated a dose-dependent reduction in paw edema, with efficacy comparable to or exceeding that of celecoxib at the tested dose[1].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the test compounds to inhibit ovine COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins. Test compounds at various concentrations were pre-incubated with the respective enzyme (COX-1 or COX-2) before the addition of arachidonic acid. The reaction was then terminated, and the amount of prostaglandin E2 (PGE2) produced was quantified using a specific antibody and a colorimetric substrate. The IC50 values were calculated from the concentration-response curves.

In Vivo Carrageenan-Induced Paw Edema

Male Wistar rats were fasted overnight with free access to water. A sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in saline was administered to the right hind paw of each rat to induce edema. The test compounds or reference drug were administered orally 30 minutes prior to the carrageenan injection. Paw volume was measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration. The percentage of edema inhibition was calculated by comparing the increase in paw volume in the treated groups with the control group.

LPS-Induced Cytokine Production in Macrophages

RAW 264.7 macrophage cells were seeded in 24-well plates and allowed to adhere. The cells were then pre-treated with various concentrations of the test compounds or vehicle for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The cell culture supernatants were collected, and the concentrations of TNF-α and IL-6 were measured using commercially available ELISA kits according to the manufacturer's instructions.

Visualizing the Mechanisms and Workflows

To further elucidate the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_translocation Nuclear Translocation cluster_transcription Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_stim TNF-α TNFR TNFR TNFa_stim->TNFR MyD88 MyD88 TLR4->MyD88 TRAF2 TRAF2 TNFR->TRAF2 IKK IKK Complex MyD88->IKK TRAF2->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Proinflammatory_Genes Induces Transcription

Figure 1: Simplified NF-κB Signaling Pathway in Inflammation.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay COX_Assay COX-1/COX-2 Inhibition Assay Data_Analysis Data Analysis & Comparison (IC50, % Inhibition) COX_Assay->Data_Analysis LPS_Assay LPS-stimulated Macrophage Assay LPS_Assay->Data_Analysis Edema_Model Carrageenan-Induced Paw Edema Edema_Model->Data_Analysis Tetrazole_Compounds Tetrazole_Compounds Tetrazole_Compounds->COX_Assay Tetrazole_Compounds->LPS_Assay Tetrazole_Compounds->Edema_Model Reference_Drugs Reference Drugs (Celecoxib, Indomethacin) Reference_Drugs->COX_Assay Reference_Drugs->LPS_Assay Reference_Drugs->Edema_Model

Figure 2: Experimental Workflow for Anti-inflammatory Validation.

References

Safety Operating Guide

Safe Disposal of 3-(1H-Tetrazol-5-yl)benzylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and a step-by-step plan for the safe disposal of 3-(1H-Tetrazol-5-yl)benzylamine.

Immediate Safety Considerations:

Before handling this compound, it is crucial to consult the substance's Safety Data Sheet (SDS). While a specific SDS for this exact compound was not located, data for structurally related compounds and general chemical safety principles dictate a cautious approach. A key hazard identified for a similar tetrazole compound is the risk of explosion upon heating[1]. Therefore, avoiding heat and sources of ignition is a critical precaution.

Personal Protective Equipment (PPE):

When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (inspect before use)[1].

  • Body Protection: A lab coat or other protective clothing to prevent skin contact[2].

Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed and approved waste disposal plant[1][2][3]. Do not dispose of this chemical into the environment, drains, or sewer systems.

Step-by-Step Disposal Procedure:

  • Containerization:

    • Ensure the waste this compound is stored in a suitable, clearly labeled, and tightly closed container[2][3].

    • If the material is in a solution, indicate the solvent and approximate concentration on the label.

    • Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[2].

  • Waste Segregation:

    • Store the waste container separately from other incompatible waste streams to prevent accidental mixing and potentially hazardous reactions.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name and any available safety information to the disposal company.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, in accordance with your institution's and local regulations.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth[4].

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Personal Protection: Wear appropriate PPE throughout the cleanup process.

Safety and Handling Summary

ParameterInformationSource
Primary Hazard Heating may cause an explosion.[1]
Personal Protective Equipment Protective gloves, eye protection, face protection, protective clothing.[1][2]
Storage Store in a well-ventilated place. Keep container tightly closed. Keep cool.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids.[2]
Spill Response Absorb with inert material and place in a suitable container for disposal.[4]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Disposal Workflow

Proper Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste for Disposal A->B C Place in a Suitable, Closed Container B->C D Clearly Label Container with Chemical Name and Hazards C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Segregate from Incompatible Materials E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Professional Collection and Disposal G->H I Maintain Disposal Records H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(1H-Tetrazol-5-yl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(1H-Tetrazol-5-yl)benzylamine. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks in the laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are derived from its constituent chemical groups: the tetrazole ring and the benzylamine moiety. Tetrazole compounds can be energetic and may decompose explosively with heat, shock, or friction.[1] Amines can be corrosive and irritants. Therefore, stringent adherence to safety protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Summary

Protection TypeRecommended EquipmentRationale
Eye/Face Tightly fitting safety goggles with side-shields or a full-face shield.[1][2]Protects against splashes, dust, and potential projectiles in case of rapid decomposition.
Skin Chemical-resistant gloves (e.g., Nitrile rubber), flame-retardant lab coat or coveralls, closed-toe shoes.[1][2]Prevents skin contact, which may cause irritation.[3] Fire-resistant clothing is a precaution due to the explosive nature of tetrazoles.[1]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][5] If dust is generated, a NIOSH-approved respirator with appropriate cartridges should be used.[6]Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[3]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Table 2: Handling and Storage Checklist

ProcedureChecklist Item
Handling ☐ Work in a well-ventilated chemical fume hood.[4][5]
☐ Avoid formation of dust and aerosols.[1]
☐ Use non-sparking tools and explosion-proof equipment.[1][2]
☐ Ground and bond container and receiving equipment to prevent static discharge.[1][5]
☐ Avoid grinding, shock, or friction.[1]
☐ Keep away from heat, sparks, open flames, and hot surfaces.[1]
☐ Avoid contact with skin and eyes.[1]
☐ Do not eat, drink, or smoke when using this product.[4]
☐ Wash hands thoroughly after handling.[4]
Storage ☐ Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][2][4]
☐ Store away from incompatible materials such as strong oxidizing agents, reducing agents, strong acids, and bases.[5]
☐ Store locked up or in an area accessible only to qualified personnel.[4]
☐ Protect containers from physical damage.[2]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate potential harm.

Table 3: Emergency First-Aid Procedures

Exposure RouteFirst-Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[3][4] If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire In case of fire, evacuate the area. Fight fire remotely due to the risk of explosion. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus.[1]
Spill Evacuate personnel to a safe area.[1] Wear appropriate PPE. Avoid dust formation.[1] Use spark-proof tools and explosion-proof equipment.[2] Collect spillage with inert absorbent material and place it in a suitable, closed container for disposal.[2][5]

Disposal Plan

Disposal of this compound and associated waste must be handled as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All materials contaminated with this compound, including gloves, wipes, and disposable labware, must be segregated as hazardous waste.

  • Containerization: Place the chemical waste and contaminated materials in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical.

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[2][7] Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Empty Containers: Empty containers should be treated as hazardous waste unless properly decontaminated.[8]

Experimental Workflow

While specific experimental protocols will vary, the following general workflow provides a procedural framework for handling this compound in a laboratory setting.

G prep Preparation & Risk Assessment ppe Don Appropriate PPE prep->ppe setup Prepare Work Area (Chemical Fume Hood) ppe->setup weigh Weighing & Dispensing (Use Non-Sparking Tools) setup->weigh reaction Experimental Procedure weigh->reaction decon Decontaminate Equipment reaction->decon waste Segregate Hazardous Waste reaction->waste cleanup Clean Work Area decon->cleanup dispose Store Waste for Disposal waste->dispose remove_ppe Doff PPE cleanup->remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.